Vinyl Chloride
Description
Historical Context and Evolution of Research on Vinyl Chloride
This compound was first synthesized in 1835 by Justus von Liebig and his student Henri Victor Regnault. They achieved this by treating 1,2-dichloroethane (B1671644) with a solution of potassium hydroxide (B78521) in ethanol. wikipedia.orgchemicalbook.comacs.org Despite this early discovery, the commercial potential of this compound and its polymer, PVC, was not immediately recognized. vinylinfo.org
Significant advancements in this compound research and application began in the early 20th century. In 1912, Fritz Klatte, a German chemist, patented a method for producing this compound from acetylene (B1199291) and hydrogen chloride using mercuric chloride as a catalyst. wikipedia.orgchandra-asri.combritannica.com This acetylene-based route was a common industrial method before ethylene (B1197577) became widely available. wikipedia.org
The commercialization of PVC, and consequently the widespread industrial interest in this compound, was further propelled by Waldo Semon in 1926. Working for B.F. Goodrich, Semon unexpectedly obtained plasticized PVC, a flexible and chemically inert product, while attempting to dehydrohalogenate high molecular weight PVC. This discovery was pivotal, opening the door for PVC's extensive commercial applications. tandfonline.comthoughtco.comtandfonline.com By the 1950s, PVC production was rapidly expanding globally, with new applications emerging in various industries, including construction, automotive, and electrical sectors. vinylinfo.orgpiper-plastics.com
The evolution of research on this compound has also been significantly shaped by the understanding of its health implications. As early as the 1930s, the hepatotoxicity of this compound was recognized. wikipedia.org Internal industry experiments in 1959 suggested the potent toxicity of this compound, and by 1963, research indicated liver damage in test animals from exposures below 500 parts per million (ppm). wikipedia.orgnih.gov The disclosure of rare liver cancers (angiosarcoma of the liver) in this compound workers in 1974 marked a critical turning point, leading to increased research into its carcinogenic properties and stricter industrial regulations. wikipedia.orgtandfonline.comnih.govbeyondplastics.org This led to the development of closed-loop polymerization processes in the late 1970s, significantly reducing worker exposure. wikipedia.org
Significance of this compound in Environmental Health Sciences and Industrial Chemistry
This compound holds immense significance in industrial chemistry, primarily as the monomer for polythis compound (PVC). wikipedia.orgwestlake.comatamanchemicals.com PVC is one of the most widely produced polymers globally, with approximately 40 million tonnes of PVC resin produced annually, requiring a corresponding amount of this compound monomer. wikipedia.org In 2021, the worldwide market for this compound was 51 megatonnes. acs.org
Industrial Applications of PVC (derived from this compound) westlake.comatamanchemicals.comchandra-asri.comnih.govwww.gov.ukchemicalsafetyfacts.org
| Application Area | Examples of Products |
| Construction | Pipes (B44673) (water, conduit), window frames, door frames, siding, flooring, roofing materials, wire and cable coatings |
| Automotive | Interior components, upholstery |
| Consumer Goods | Packaging materials, credit cards, housewares, toys, vinyl music records |
| Electrical | Cable insulation, electrical applications |
| Medical Products | Disposable intravenous bags, tubing, bedpans |
| Other | Chlorinated solvents (e.g., 1,1,1-trichloroethane), binding agents in paint and glue |
Beyond its primary role in PVC production, this compound has had minor uses, including as a refrigerant, an extraction solvent for heat-sensitive materials, and as a propellant in aerosol sprays for various products; however, many of these uses were banned in countries like the United States by 1974 due to health concerns. nih.govwww.gov.uk
In environmental health sciences, this compound is a compound of significant concern. It is not known to occur naturally in the environment in large quantities and is primarily released through industrial activities, particularly from this compound and PVC manufacturing plants, and from hazardous waste sites and landfills. www.gov.ukcanada.caepa.govcancer.govcdc.gov However, recent research has also indicated that this compound can be formed naturally in soil through the oxidative degradation of organic matter. nih.gov
This compound is classified as a human carcinogen by the U.S. EPA (Group A) and IARC (Group 1). beyondplastics.orgcancer.govepa.gov Research has consistently shown an increased risk of a rare form of liver cancer (hepatic angiosarcoma) in humans exposed to this compound, with evidence also suggesting associations with primary liver cancer, brain and lung cancers, lymphoma, and leukemia. wikipedia.orgbeyondplastics.orgcancer.govcdc.govepa.gov
Environmental fate studies indicate that this compound is highly volatile and readily evaporates from soil and water surfaces into the atmosphere. epa.govcdc.govwho.intcdc.gov In the air, it degrades relatively quickly by reaction with photochemically produced hydroxyl radicals, with a half-life of a few hours to 1.5 days. epa.govcdc.govcdc.gov In soil, this compound is highly mobile and can leach into groundwater, where it may undergo biodegradation under anaerobic conditions or persist for extended periods. epa.govwho.intcdc.govresearchgate.net It can also be formed in groundwater as a degradation product of other chlorinated solvents like trichloroethene and tetrachloroethene. wikipedia.orgwho.intcdc.govresearchgate.net
The environmental impact of this compound extends to its role in the life cycle of PVC. The production process of PVC is energy-intensive and can lead to emissions of this compound into the air and wastewater. cdc.govresearchgate.netnaturvardsverket.se The decomposition of PVC waste can release harmful chlorinated compounds, including this compound, and contribute to microplastic pollution. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHJMEDXRYGGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl, Array | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | vinyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-37-3, 25037-47-2, 9002-86-2 | |
| Record name | Ethene, chloro-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, chloro-, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(vinyl chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8021434 | |
| Record name | Vinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethene, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
75-01-4 | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethene, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethylene, chloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Toxicological Research of Vinyl Chloride
Carcinogenic Mechanisms and Molecular Pathways
The carcinogenicity of vinyl chloride is fundamentally linked to its metabolic activation within the body, leading to the formation of reactive intermediates that can damage cellular macromolecules, especially deoxyribonucleic acid (DNA) uni-freiburg.derna-society.org.
Metabolic Activation and Reactive Metabolite Formation
This compound itself is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects uni-freiburg.derna-society.org. The primary metabolic pathway involves the oxidation of this compound, predominantly by the cytochrome P450 (CYP) system, specifically the CYP2E1 isoenzyme, in the liver. This process yields a highly reactive epoxide intermediate, chloroethylene oxide (CEO). Chloroethylene oxide is a short-lived compound that rapidly rearranges to form chloroacetaldehyde (B151913) (CAA). Both chloroethylene oxide and chloroacetaldehyde are electrophilic metabolites capable of forming covalent bonds with proteins, ribonucleic acid (RNA), and DNA, thereby initiating toxic effects.
Deoxyribonucleic Acid Adduction and Genotoxicity
The reactive metabolites, chloroethylene oxide and chloroacetaldehyde, are potent alkylating agents that form various adducts with DNA bases uni-freiburg.derna-society.org. The major DNA adduct formed by this compound in rats, accounting for approximately 98% of total adducts, is 7-(2-oxoethyl)guanine uni-freiburg.derna-society.org. While this major adduct is largely devoid of promutagenic activity, other "etheno" adducts are critically important for this compound-induced mutagenesis and carcinogenesis uni-freiburg.derna-society.org. These promutagenic etheno adducts include 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and N2,3-ethenoguanine (N2,3-εG) uni-freiburg.derna-society.org. These etheno adducts typically represent about 1% or less of the total this compound DNA adducts in rats but are known for their long persistence and promutagenic properties uni-freiburg.derna-society.org. The formation of these DNA adducts is a key event in the pathway leading to this compound-induced hepatocarcinogenesis rna-society.org.
Mutagenicity Studies and Promutagenic Adducts
This compound is a known mutagen and clastogen in both animals and humans. Studies have demonstrated that this compound induces mutations and chromosomal aberrations in various assays involving bacteria, yeast, and mammalian cells, often requiring metabolic activation. The promutagenic nature of the etheno DNA adducts is central to this compound's mutagenicity uni-freiburg.derna-society.org. For instance, N2,3-ethenoguanine has been shown to produce G→A transitions in Escherichia coli. In liver tumors induced by this compound in Sprague-Dawley rats, base pair substitutions were observed in the Ha-ras gene in hepatocellular carcinoma and in the p53 gene in angiosarcoma of the liver. Similar mutations in the p53 gene have been detected in liver angiosarcomas and hepatocellular carcinomas from highly exposed this compound workers. These findings align with the known promutagenic properties and persistence of etheno adducts in liver DNA following this compound exposure.
Role of Cytochrome P450 (CYP2E1) in this compound Metabolism
Cytochrome P450 2E1 (CYP2E1) plays a pivotal role in the initial oxidative metabolism of this compound to its reactive intermediates, chloroethylene oxide and chloroacetaldehyde. Inhibition studies using chemical and immunological inhibitors have confirmed that CYP2E1 is the primary enzyme responsible for this compound metabolism. Genetic polymorphisms in CYP2E1, as well as in phase II enzymes like glutathione (B108866) S-transferase theta 1 (GSTT1), can influence the risk of this compound-induced mutations and liver damage, irrespective of the exposure level. For example, a CYP2E1 c2c2 genotype has been associated with an increased risk of abnormal liver function and p53 overexpression in highly exposed this compound workers.
Non-Linear Toxicokinetics and Metabolic Saturation in Carcinogenesis
The metabolism of this compound exhibits non-linear toxicokinetics, following Michaelis-Menten kinetics, and becomes saturated at higher exposure concentrations uni-freiburg.derna-society.org. In rats, metabolic saturation is typically observed at concentrations above 100 ml/m³ (approximately 250 ppm) in air uni-freiburg.de. This metabolic saturation is consistent with the plateau observed in the incidence of hepatic angiosarcomas in rat bioassays, suggesting that once the metabolic pathway is saturated, the rate of reactive metabolite formation no longer increases proportionally with higher exposures uni-freiburg.derna-society.org. At concentrations above saturation, the elimination of this compound occurs primarily through other routes, such as exhalation of the parent compound. Physiologically based pharmacokinetic/toxicokinetic (PBPK) models have been developed to account for this non-linear behavior and have been applied in human cancer risk assessments uni-freiburg.derna-society.org.
Epidemiological Investigations of this compound Exposure and Human Health Outcomes
Epidemiological studies have provided substantial evidence for the carcinogenicity of this compound in humans, primarily focusing on cohorts of workers exposed during the production of this compound monomer and polythis compound.
The most well-established human health outcome associated with this compound exposure is angiosarcoma of the liver (ASL), a rare and aggressive tumor uni-freiburg.de. This tumor type is consistently observed in both humans and experimental animals following this compound exposure uni-freiburg.de.
Beyond ASL, epidemiological investigations have also indicated an increased risk for other cancers and health issues:
Hepatocellular Carcinoma (HCC): Some studies have shown an excess risk for HCC and liver cirrhosis among this compound workers.
Other Cancers: Elevated risks for brain tumors, lung tumors, and malignancies of the lymphatic and hematopoietic system have been reported in some studies. While some studies suggested slightly elevated risks for gastric and gastrointestinal cancers, these findings have not been consistently confirmed across all investigations.
Liver Damage: Chronic exposure to this compound, through both inhalation and oral routes, can lead to liver damage. This includes abnormal liver function, liver fibrosis, and cirrhosis.
Neurological and Behavioral Symptoms: Workers exposed to this compound have reported central nervous system (CNS) effects such as dizziness, drowsiness, fatigue, headache, visual and/or hearing disturbances, memory loss, and sleep disturbances. Peripheral nerve damage, including tingling, numbness, weakness, and pain in fingers, has also been suggested.
"this compound Disease": A small percentage of individuals with high occupational exposure to this compound have developed a syndrome characterized by Raynaud's phenomenon (blanching and discomfort of fingers upon cold exposure), changes in finger bones, and scleroderma-like skin changes (skin thickening, decreased elasticity, slight edema).
It is important to note that many older epidemiological studies are limited by the absence of information on individual exposure levels, making it challenging to establish precise dose-response relationships. Despite these limitations, the consistent findings across multiple studies underscore the significant health risks associated with this compound exposure.
Reproductive and Developmental Effects
Experimental Animal Studies in this compound Toxicity
Carcinogenesis in Rodent Models
Extensive studies in various rodent models, including mice, rats, and hamsters, have consistently demonstrated the carcinogenicity of this compound. Following both oral and inhalation exposure, this compound has been shown to induce a range of tumors in these animals iarc.frwww.gov.uk. The primary target organ for this compound-induced carcinogenicity in rodents is the liver, where it consistently causes hepatic angiosarcomas iarc.frwww.gov.ukresearchgate.net. This rare form of liver cancer is also a hallmark of this compound exposure in humans nih.gov.
Beyond hepatic angiosarcomas, this compound exposure in rodents has been linked to other malignant neoplasms at various anatomical sites. These include tumors in the mammary gland, lung, Zymbal gland, and skin www.gov.uk. Studies involving prenatal exposure to this compound in rats have also indicated its carcinogenic potential www.gov.uk. The consistency of these findings across different species and routes of administration in experimental animals provides strong evidence for this compound's carcinogenic properties iarc.frwww.gov.uk.
Interspecies Comparative Toxicology and Susceptibility
Comparative toxicokinetic studies reveal both similarities and differences in this compound metabolism across species. While information on human toxicokinetics is limited, animal data suggest that similar target organs, such as the liver and central nervous system, are affected across species, implying some kinetic similarities cdc.gov. Most toxicokinetic research has been conducted using rats, but a study in primates indicated that metabolism might saturate at lower concentrations in primates compared to rats, which could suggest a lower saturation point in humans as well cdc.govcdc.gov.
The metabolism of this compound is crucial for its toxicity, as it requires metabolic activation to form reactive intermediates capes.gov.brtandfonline.com. This initial metabolism is predominantly oxidative and occurs via cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver louisville.educas.orguzh.ch. Metabolic saturation has been observed in rats at approximately 250 ppm, a concentration consistent with a plateau in hepatic angiosarcoma incidence in rat bioassays capes.gov.brtandfonline.com. Genetic factors, such as polymorphisms in enzymes responsible for this compound metabolism (e.g., CYP2E1 and glutathione S-transferase theta 1 (GSTT1)), can influence the risk of this compound-induced mutations, irrespective of exposure levels uzh.ch. Data suggest that fetuses, infants, and young children may exhibit increased susceptibility to the toxic effects of this compound cdc.gov.
Mechanistic Research from Animal Bioassays
Mechanistic research from animal bioassays provides strong evidence that this compound-induced carcinogenicity operates through a genotoxic mechanism mediated by reactive metabolites nih.govcapes.gov.brtandfonline.com. The key events in the pathway of this compound-induced liver carcinogenesis have been well-established in experimental animals and include:
Metabolic Activation: this compound is metabolized by CYP2E1, primarily in the liver, to form the highly reactive epoxide intermediate, chloroethylene oxide nih.govcapes.gov.brlouisville.educas.orguzh.chresearchgate.net. Chloroethylene oxide then spontaneously rearranges to form chloroacetaldehyde cdc.govcdc.govresearchgate.net. Both chloroethylene oxide and chloroacetaldehyde are alkylating agents wikipedia.org. Chloroethylene oxide is considered the more potent mutagen and potentially the ultimate carcinogenic metabolite cdc.gov.
DNA Binding and Adduct Formation: The reactive metabolites, particularly chloroethylene oxide, bind to DNA nucleotide bases, forming DNA adducts nih.govcapes.gov.brtandfonline.comcas.orgresearchgate.netnih.gov. Several types of DNA adducts are formed, including N2,3-etheno-2′-deoxyguanosine (N2,3εdG), 1,N2-etheno-2′-deoxyguanosine (1,N2εdG), 3,N4-etheno-2′-deoxycytosine (εdC), 1,N6-etheno-2′-deoxyadenine (εdA), and 7-(2-oxoethyl)guanine nih.gov. While 7-(2-oxoethyl)guanine is the predominant adduct (approximately 98% in rats), the etheno adducts (N2,3εdG, εdC, and εdA) are considered clearly promutagenic, despite being present at lower concentrations (around 1% or less) capes.gov.brtandfonline.com.
Promutagenic Action: These DNA adducts can lead to specific types of mutations. For instance, εA causes A→G transitions and A→T transversions, εC causes C→A transversions and C→T transitions, and εG causes G→A transitions nih.gov. These mutation types are observed in proto-oncogenes and tumor-suppressor genes (e.g., TP53 and RAS genes) in this compound-induced tumors nih.govresearchgate.net.
Impact on Gene Function: The mutations in proto-oncogenes and tumor-suppressor genes affect their functioning at the gene and protein levels, ultimately leading to tumorigenesis nih.govtandfonline.comresearchgate.net. For example, specific mutations associated with this compound-induced liver tumors include G>A transitions at codon 13 of the Ki-ras proto-oncogene and A>T transversions in the p53 tumor suppressor protein researchgate.net.
This compound is a genotoxic carcinogen that induces unscheduled DNA synthesis, increases sister chromatid exchange frequency in rat and human cells, and enhances chromosomal aberrations and micronucleus formation in mice, rats, and hamsters in vivo nih.gov. There is no evidence suggesting that a cytotoxic mechanism is involved in the development of liver tumors after this compound exposure uzh.ch.
Biomarkers of this compound Exposure and Effect
Biomarkers play a crucial role in assessing exposure to this compound and its biological effects.
Biomarkers of Exposure:
This compound in exhaled air: This is the most specific biomarker for recent this compound exposure. It can be quantified following acute moderate-to-high exposures, but its utility is limited for low-level exposures due to the rapid expiration of this compound, with a half-life of 20-30 minutes after inhalation cdc.govcdc.gov.
Thiodiglycolic acid (TDGA) in urine: TDGA is a major metabolite of this compound and has been used to monitor occupational exposure cdc.govacs.orgnih.gov. While its levels correlate with this compound air concentrations above 5 ppm, this correlation becomes more variable at lower concentrations, and it is not specific solely to this compound exposure cdc.govcdc.govnih.gov.
N-acetyl-S-(2-hydroxyethyl)-cysteine in urine: Similar to TDGA, this metabolite has limited utility as a specific biomarker for this compound exposure cdc.gov.
Biomarkers of Effect:
DNA Adducts: The formation of DNA adducts, such as etheno adducts (e.g., 1,N6-ethenodeoxyadenosine (εdA), 3,N4-ethenodeoxycytidine (εdC), and N2,3-ethenodeoxyguanosine (N2,3εdG)), are direct biomarkers of this compound's genotoxic effect nih.govcdc.govcapes.gov.brresearchgate.netnih.gov. These adducts are promutagenic and can lead to mutations in critical genes nih.govcapes.gov.brresearchgate.net.
Mutations in Proto-oncogenes and Tumor Suppressor Genes: Specific mutations, such as G>A transitions at codon 13 of the Ki-ras proto-oncogene and A>T transversions in the p53 tumor suppressor protein, are considered characteristic of this compound-induced liver tumors and can serve as biomarkers of effect nih.govresearchgate.net. Serum anti-p53 antibodies have also been detected in angiosarcoma patients and some occupationally exposed workers researchgate.net.
Micronucleus Formation and Chromosomal Aberrations: this compound induces micronucleus formation and chromosomal aberrations in experimental animals and has been observed in this compound-exposed workers, reflecting its genotoxic effect nih.govresearchgate.net.
Interactions of this compound with Dietary Factors and Co-Exposures
Research indicates that this compound's toxicological effects can be influenced by dietary factors and co-exposures, particularly concerning liver health.
Dietary Factors: this compound exposure can interact with dietary factors to exacerbate liver injury. Studies have shown that this compound exposure, even at levels not causing overt liver injury on their own, can significantly enhance liver damage, steatosis, and neutrophil infiltration in mice fed a high-fat diet (HFD) nih.govnih.gov. This suggests that this compound can cause metabolic stress, sensitizing the liver to steatohepatitis induced by HFD nih.govnih.gov. The metabolism of this compound is similar to that of ethanol, which also causes fatty liver disease louisville.edu. Increased dietary levels of omega-6 unsaturated fat, such as linoleic acid, have been shown to enhance alcohol-induced liver injury and may similarly interact with this compound louisville.edu. These findings challenge the notion that current low-level exposure limits for this compound are entirely safe, especially in populations with underlying conditions like non-alcoholic fatty liver disease (NAFLD) nih.govresearchgate.netresearchgate.net.
Co-Exposures: Interactions with other chemical substances can also modify this compound's effects. For example, a study examining the interaction between this compound and trichloroethylene (B50587) found that trichloroethylene inhibited this compound metabolism in a competitive manner at high concentrations cdc.gov. Additionally, factors that increase CYP activity, such as Aroclor 1254, have been shown to enhance this compound-induced hepatotoxicity cdc.gov. The alternative metabolic pathway for this compound can be blocked by substances like Antabuse, which could lead to more this compound being metabolized to the toxic chloroethylene oxide, potentially increasing the risk of hepatotoxicity and cancer cdc.gov.
Environmental Fate and Transport of Vinyl Chloride
Environmental Release and Distribution Pathways
The primary source of vinyl chloride in the environment is from its production and use in the manufacturing of polythis compound (PVC) and other copolymers. cdc.govepa.gov Emissions are primarily to the atmosphere, with smaller amounts released to water and soil. oecd.orgtoxicfreefuture.org In 2021, an estimated 428,185 pounds of this compound were released to the atmosphere from domestic manufacturing and processing facilities in the United States. nih.gov
Once released, the distribution of this compound is dictated by its physical and chemical properties.
Atmosphere: Due to its high vapor pressure, this compound released to the environment will exist predominantly as a gas in the atmosphere. nih.gov A Level III fugacity model predicts that 99.98% of this compound emitted to the atmosphere will remain there. oecd.org
Water: When released into surface water, this compound rapidly volatilizes into the atmosphere. cdc.govepa.gov The half-life for volatilization from surface waters can range from approximately 1 to 40 hours. who.int
Soil: If released to soil, this compound is expected to volatilize quickly from the surface. epa.gov It has high mobility in soil and can leach into groundwater. nih.govepa.gov
It is important to note that this compound can also be formed in the environment through the breakdown of other chlorinated solvents, such as tetrachloroethylene (B127269) and trichloroethylene (B50587), by soil organisms. nih.govwikipedia.orgcollinslaw.com This makes it a common contaminant near landfills and hazardous waste sites. wikipedia.orgwww.gov.uk
Environmental Releases of this compound (2021)
| Environmental Compartment | Reported Release (pounds) |
|---|---|
| Air | 428,185 |
Data from the Toxics Release Inventory (TRI) for 2021, representing releases from 38 domestic manufacturing and processing facilities. nih.gov Note: This is not an exhaustive list as only certain types of facilities are required to report. regenesis.com
Degradation Processes in Environmental Compartments
The persistence of this compound in the environment is limited by various degradation processes, which differ depending on the environmental compartment.
In the atmosphere, the primary degradation pathway for this compound is through reaction with photochemically produced hydroxyl radicals (•OH) and ozone. nih.govwho.int This process, known as photochemical oxidation, breaks down the this compound molecule. mdpi.com The atmospheric half-life of this compound is estimated to be between 1 and 4 days. cdc.govwho.int The reaction products of this oxidation include formaldehyde, formic acid, and hydrogen chloride. who.intmdpi.com Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not a significant degradation mechanism for this compound in the atmosphere because it does not absorb light at wavelengths that penetrate the lower atmosphere. cdc.gov
Atmospheric Half-Life of this compound
| Reactant | Estimated Half-Life | Source |
|---|---|---|
| Hydroxyl Radicals (•OH) | 1-2 days | cdc.govepa.govwww.gov.ukcdc.gov |
| Ozone (O3) | 46 days | nih.gov |
In water, direct photodegradation of this compound is slow because it does not absorb ultraviolet radiation at wavelengths found in sunlight that penetrate the water column. cdc.gov However, in the presence of photosensitizers like humic materials, which are common in natural waters, photodegradation can be more rapid. cdc.govepa.gov Hydrolysis, the reaction with water, is not a significant degradation process for this compound, with an estimated half-life of over 10 years at 25°C. cdc.govnih.gov Given the rapid rate of volatilization, neither photodegradation nor hydrolysis are considered major removal mechanisms in aquatic environments. cdc.gov
Microorganisms can degrade this compound through several pathways, both in the presence (aerobic) and absence (anaerobic) of oxygen.
Under aerobic conditions, certain bacteria can use this compound as a source of carbon and energy, a process known as direct oxidation. unimi.itregenesis.com Ethenotrophs, bacteria that can grow on ethene, and methanotrophs, bacteria that utilize methane (B114726), are key players in this process. nih.govmdpi.com These bacteria produce enzymes, such as alkene monooxygenase and methane monooxygenase, that can fortuitously degrade this compound. nih.govunimi.itregenesis.com This cometabolic process breaks down this compound into less harmful substances like carbon dioxide and water. regenesis.com Studies have shown that in aerobic soil-water microcosms, about 25% of this compound can be degraded in one week, with over 99% degraded in 15.4 weeks. cdc.gov The presence of methane can stimulate the activity of methanotrophs, enhancing the degradation of this compound. nih.govacs.org
Aerobic Biodegradation of this compound
| Microorganism Type | Degradation Mechanism | Key Enzymes |
|---|---|---|
| Ethenotrophs | Direct Oxidation / Cometabolism | Alkene Monooxygenase |
| Methanotrophs | Cometabolism | Methane Monooxygenase |
Ethenotrophs can use this compound as a primary substrate, while methanotrophs degrade it cometabolically. nih.govunimi.itregenesis.commdpi.com
This compound is often found in anaerobic environments, such as groundwater and landfills, as a breakdown product of more highly chlorinated compounds like tetrachloroethylene (PCE) and trichloroethylene (TCE). collinslaw.comwww.gov.ukusgs.gov This process, called reductive dechlorination, occurs when anaerobic microorganisms use these chlorinated solvents as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. usgs.govregenesis.com The sequence is typically PCE → TCE → dichloroethene (DCE) → this compound → ethene. usgs.gov While this process can lead to the accumulation of this compound, some specialized anaerobic bacteria, such as certain species of Dehalococcoides, can further dechlorinate this compound to the non-toxic end product, ethene. asm.orgnih.gov This final step is crucial for the complete detoxification of chlorinated ethene plumes. asm.orgnih.gov The rate of anaerobic degradation can be influenced by environmental factors, such as the presence of iron. cdc.gov
Anaerobic Reductive Dechlorination Pathway
| Parent Compound | Daughter Product |
|---|---|
| Tetrachloroethylene (PCE) | Trichloroethylene (TCE) |
| Trichloroethylene (TCE) | Dichloroethene (DCE) |
| Dichloroethene (DCE) | This compound |
| This compound | Ethene |
Sequential reductive dechlorination of chlorinated ethenes. usgs.govregenesis.com
Biotransformation Pathways
Influence of Environmental Conditions on Biodegradation Kinetics
The rate and extent of this compound biodegradation are significantly influenced by a variety of environmental conditions. Both aerobic and anaerobic processes can degrade this compound, but their kinetics are subject to factors such as the presence of specific microbial populations, oxygen levels, pH, and the availability of other organic compounds.
Under anaerobic conditions , the biodegradation of this compound can be slow. cedre.fr It is often the product of the reductive dechlorination of more chlorinated compounds like tetrachloroethylene and trichloroethylene. cdc.govnih.gov The rate of anaerobic degradation is dependent on the components of the media; for instance, the presence of increased iron can enhance the process. cdc.gov In laboratory-scale soil experiments, this compound was degraded by approximately 20-50% in 4 weeks and 55-100% in 11 weeks under anaerobic conditions. nih.gov The biodegradation half-life in anaerobic water has been reported as 110 days. nih.gov In some cases, under anaerobic conditions, the concentration of this compound can actually increase as a result of the degradation of its parent compounds.
Aerobic biodegradation of this compound is also a significant degradation pathway. canada.ca The process is generally faster than anaerobic degradation. who.int For example, in water, this compound is not easily biodegradable under aerobic conditions, with only 16% degradation after 28 days, whereas anaerobic biodegradation reached 80% in the same timeframe. cedre.fr Conversely, another study reported an aerobic biodegradation half-life in water of 28 days. nih.gov In soil, aerobic degradation is expected to reach 25% in a week and over 99% in 15.4 weeks. cdc.gov The presence of methanotrophs in an aerobic environment can greatly increase the biodegradation rates of this compound. However, high concentrations of oxygen may inhibit biodegradation due to oxygen toxicity, while low concentrations can be a limiting factor. Ethene-utilizing bacteria, or etheneotrophs, are key in the aerobic biodegradation of this compound and can function even under very low oxygen (suboxic) conditions, below 1 mg/L of dissolved oxygen. uiowa.edunsf.gov In fact, studies have shown that aerobic biodegradation of this compound can be more rapid under suboxic conditions compared to fully aerobic conditions. nsf.gov
The pH of the environment also plays a role. In one study using an advanced reduction process with sulfite (B76179) and UV light, the largest degradation rate constant for this compound was observed at a pH of 9, though complete dechlorination was achieved at pH 11. nih.gov The degradation of polythis compound (PVC), a source of this compound, is influenced by temperature and humidity, with high temperatures and low humidity accelerating the process. mdpi.com
Interactive Data Table: Biodegradation of this compound
Transport Phenomena in Environmental Media
Volatilization from Water and Soil Systems
This compound is a highly volatile compound, and volatilization is a primary transport mechanism from water and soil into the atmosphere. cdc.govwho.int This is due to its high vapor pressure of 2980 mm Hg at 25°C and a significant Henry's Law constant, which has been reported as 0.0278 atm-cu m/mole. nih.gov
From water surfaces, this compound evaporates rapidly. cedre.fr Estimated volatilization half-lives are about 2 hours for a model river and 3 days for a model lake. nih.gov Other reports suggest volatilization half-lives from surface waters can range from approximately 1 to 40 hours. who.intwho.int When spilled in water, 10% to 20% of liquefied this compound evaporates almost instantly. cedre.fr
From soil, volatilization is also a major fate process. cdc.govtoxicdocs.org The half-life of this compound due to volatilization from soil has been reported to be between 0.2 and 0.5 days for soil depths of 1 and 10 cm, respectively. nih.govtoxicdocs.orgepa.govepa.gov The effective half-life, considering both volatilization and degradation, for this compound incorporated 10 cm deep in dry soil is predicted to be 12 hours. cdc.govcdc.gov The rate of volatilization from soil is influenced by factors such as temperature and soil characteristics. cdc.govcdc.gov
Subsurface Mobility and Groundwater Leaching Potential
This compound exhibits high mobility in soil, which gives it a significant potential to leach into groundwater. cdc.govwho.int This mobility is attributed to its low soil organic carbon-water (B12546825) partition coefficient (Koc), with a reported value of 57. nih.gov A low Koc indicates a weak tendency to adsorb to soil particles. cdc.gov
When released to the ground, this compound that does not volatilize can readily migrate through the soil and into the groundwater. canada.cawho.int Once in the groundwater, it can persist for several months or even years. canada.cawho.int The presence of other organic solvents in high concentrations, such as in landfills, can lead to co-solvation of this compound, potentially reducing its volatility and increasing its mobility beyond what would be predicted by its Koc value. cdc.govnih.gov this compound is often found in groundwater as a degradation product of other chlorinated solvents like trichloroethylene and tetrachloroethylene. who.int
Vapor Intrusion Pathway Assessment in Built Environments
Vapor intrusion is the migration of volatile chemicals from the subsurface into overlying buildings. researchgate.net this compound is a common risk driver in vapor intrusion studies due to its volatility and toxicity. researchgate.net The pathway is considered complete if there is a source of vapor, a subsurface migration route, and entry into a building. researchgate.net
Assessment of the vapor intrusion pathway for this compound involves several steps. Initially, if volatile chemicals like this compound are detected in the subsurface near buildings, the vapor intrusion pathway is considered potentially complete. ca.gov Further investigation may involve collecting sub-slab soil gas samples. ca.gov The presence of this compound in indoor air, especially when it is absent in ambient air and not used in consumer products, can be a strong indicator of vapor intrusion. ca.govepa.gov
However, the vapor intrusion pathway for this compound is often found to be incomplete during detailed site characterization. researchgate.net This is frequently due to natural attenuation processes, particularly aerobic biodegradation, in the shallow subsurface. researchgate.net Even with high concentrations in groundwater, this compound is often fully attenuated before it reaches shallow soil depths or indoor air. researchgate.net
Bioconcentration Potential in Aquatic Organisms
This compound has a low potential to bioconcentrate in aquatic organisms. cdc.govtoxicdocs.org The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. cdc.gov
Interactive Data Table: Environmental Transport and Fate Properties of this compound
Remediation Technologies for Vinyl Chloride Contamination
Bioremediation Strategies
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify contaminants. For vinyl chloride, both aerobic and anaerobic strategies have proven effective, often tailored to specific site conditions.
Aerobic bioremediation of this compound relies on the introduction of oxygen into an anaerobic aquifer to stimulate the activity of specific microorganisms. clu-in.org These microbes can degrade this compound through two primary metabolic pathways. regenesis.com
One pathway involves the direct oxidation of this compound, where it serves as the primary growth substrate for microorganisms, leading to its complete mineralization to carbon dioxide and water. regenesis.com This process is energetically favorable for the microbes. regenesis.com The other pathway is co-metabolism, where enzymes produced by microorganisms to degrade other compounds, such as methane (B114726) or ethene, fortuitously degrade this compound. regenesis.comnih.govacs.org For instance, methanotrophs produce methane monooxygenase (MMO) that can oxidize this compound. regenesis.com Similarly, ethenotrophs, bacteria that use ethene as a carbon source, can also degrade this compound. nih.govresearchgate.net
Research has shown that aerobic bioremediation is a viable solution for this compound plumes, especially where anaerobic conditions are not conducive to complete dechlorination. researchgate.net Studies have isolated various aerobic bacteria, predominantly Mycobacterium and Nocardioides strains, capable of using this compound as their sole carbon source. nih.gov These microorganisms are found to be widely distributed in contaminated sites. nih.gov Field-scale studies have demonstrated significant reductions in this compound concentrations by inducing aerobic conditions through air sparging or the injection of oxygen-releasing compounds. clu-in.org For example, a field test using a cycle of air injection over 12 months resulted in a greater than 99% reduction in the dissolved mass of this compound. clu-in.org The introduction of ethene has also been shown to stimulate the rapid degradation of this compound in site groundwater. researchgate.net
Table 1: Key Characteristics of Aerobic this compound Degrading Bacteria
| Bacterial Strain Type | Growth Substrate(s) | Key Enzyme | Typical Growth Rate on VC (day⁻¹) | Reference |
|---|---|---|---|---|
| Mycobacterium | This compound, Ethene | Ethene Monooxygenase | 0.17 - 0.23 | nih.gov |
| Nocardioides | This compound, Ethene | Ethene Monooxygenase | 0.71 | nih.gov |
| Methanotrophs | Methane (co-metabolizes VC) | Methane Monooxygenase | N/A (co-metabolism) | regenesis.com |
Under anaerobic conditions, the primary bioremediation pathway for this compound is reductive dechlorination, where it is sequentially reduced to the non-toxic end product, ethene. clu-in.org This process is often a continuation of the degradation of PCE and TCE. clu-in.org However, the accumulation of this compound is a common issue at many contaminated sites, indicating a stall in the dechlorination process. clu-in.orgdoe.gov
A key group of bacteria responsible for the complete reduction of this compound to ethene is Dehalococcoides mccartyi. doe.govwikipedia.org These organohalide-respiring bacteria can use this compound as an electron acceptor for growth. doe.govoup.com The presence and activity of specific strains of D. mccartyi are often crucial for successful remediation. asm.org For instance, strain BAV1 is known to efficiently convert this compound and dichloroethene (DCE) isomers to ethene. doe.gov
Bioaugmentation, the introduction of specialized microorganisms to a contaminated site, is a common strategy to overcome the limitations of the indigenous microbial population. itrcweb.orgterrasystems.net Commercial cultures containing Dehalococcoides are often used to ensure the complete dechlorination of this compound to ethene. wikipedia.orgterrasystems.net This approach has been successfully applied in field-scale projects, where the injection of an ethene-forming microbial culture led to the complete conversion of TCE and cDCE to ethene after an initial period where dechlorination stalled at cDCE. terrasystems.net
Besides reductive dechlorination, anaerobic oxidation of this compound has also been observed. Studies have shown that this compound can be mineralized to carbon dioxide under iron(III)-reducing and humic acid-reducing conditions. acs.orgasm.orgusgs.govusgs.gov This indicates that in some anaerobic environments, this compound can be oxidized by using compounds like ferric iron or humic acids as electron acceptors. acs.orgasm.orgusgs.gov
Integrated anaerobic-aerobic systems offer a comprehensive approach to remediating sites contaminated with a mixture of chlorinated solvents, including this compound. nih.govnih.gov This sequential treatment strategy leverages the strengths of both anaerobic and aerobic processes. researchgate.net Typically, an initial anaerobic phase is established to promote the reductive dechlorination of highly chlorinated compounds like PCE and TCE to less chlorinated ethenes such as DCE and this compound. regenesis.comnih.gov Following the anaerobic stage, conditions are shifted to aerobic to facilitate the complete oxidation of the remaining this compound and other degradable compounds. regenesis.comnih.gov
Laboratory and field studies have demonstrated the effectiveness of this integrated approach. In one field application, a groundwater recirculation system was used where an initial anaerobic phase stimulated by the addition of organic acids was followed by an aerobic phase induced by the placement of oxygen-releasing socks in an injection well. regenesis.com This resulted in a decrease in this compound concentrations as dissolved oxygen levels increased. regenesis.com Research has also shown that microbial communities containing key organisms for both processes, such as Dehalococcoides for anaerobic dechlorination, can survive transient aerobic conditions and become active again when anaerobic conditions are restored. nih.govnih.gov This resilience is crucial for the successful implementation of alternating anaerobic-aerobic treatment cycles. nih.gov
Effective monitoring is essential to assess the performance of this compound bioremediation and to make necessary adjustments to the treatment strategy. dtic.mil Monitoring involves tracking a combination of chemical and biological parameters. clu-in.orgunimi.it
Chemical monitoring focuses on measuring the concentrations of the contaminants of concern (PCE, TCE, DCE, this compound) and their degradation products (ethene, ethane). clu-in.org Geochemical indicators such as pH, dissolved oxygen, oxidation-reduction potential (ORP), and the presence of electron acceptors (e.g., nitrate, sulfate) and donors are also critical for evaluating whether the subsurface conditions are favorable for the desired microbial activity. clu-in.org For instance, in anaerobic bioremediation, a decrease in ORP and the depletion of sulfate (B86663) are indicative of strongly reducing conditions necessary for reductive dechlorination. clu-in.org
Biological monitoring involves assessing the microbial populations responsible for degradation. Molecular biological tools, such as quantitative polymerase chain reaction (qPCR), are used to detect and quantify the abundance of key microorganisms like Dehalococcoides mccartyi and specific functional genes involved in the dechlorination process (e.g., vcrA, bvcA). unimi.itfrontiersin.org For aerobic bioremediation, microbiological activity assays and genetic assays can detect the presence of bacteria capable of degrading ethene and this compound. researchgate.net These tools help determine if bioaugmentation is necessary and can be used to track the growth and distribution of the introduced microbial cultures. frontiersin.org
Table 2: Key Performance Monitoring Parameters for this compound Bioremediation
| Parameter Category | Specific Parameter | Purpose | Desired Trend/Value (Anaerobic) | Desired Trend/Value (Aerobic) | Reference |
|---|---|---|---|---|---|
| Contaminants & Products | This compound | Track degradation of target contaminant | Decreasing | Decreasing | clu-in.org |
| Ethene/Ethane (B1197151) | Confirm complete dechlorination | Increasing | N/A | clu-in.org | |
| Geochemical | Dissolved Oxygen | Indicate aerobic/anaerobic conditions | < 0.5 mg/L | > 2 mg/L | regenesis.com |
| Oxidation-Reduction Potential (ORP) | Measure reducing/oxidizing conditions | < -100 mV | > 50 mV | clu-in.org | |
| pH | Ensure optimal microbial activity | 6.5 - 8.0 | Varies | oup.com | |
| Total Organic Carbon (TOC) | Indicate electron donor availability | > 20 mg/L | N/A | clu-in.org | |
| Biological | Dehalococcoides mccartyi (qPCR) | Quantify key dechlorinating bacteria | Increasing/Sustained High Levels | N/A | frontiersin.org |
| This compound Reductase Genes (vcrA, bvcA) | Confirm genetic potential for VC reduction | Increasing/Sustained High Levels | N/A | unimi.it |
Integrated Anaerobic-Aerobic Bioremediation Systems
Chemical Remediation Methods
Chemical remediation methods involve the injection of chemical reagents into the subsurface to destroy contaminants. In situ chemical oxidation is a prominent technique for this compound remediation.
In situ chemical oxidation (ISCO) is a remediation technology that introduces strong chemical oxidants into the contaminated subsurface to break down this compound into less harmful compounds like carbon dioxide and chloride. carusllc.com Common oxidants used for this compound include permanganate (B83412) (in the form of potassium or sodium permanganate), persulfate, and hydrogen peroxide. carusllc.com
The effectiveness of ISCO depends on several factors, including the ability to achieve uniform distribution of the oxidant throughout the contaminated zone and the natural oxidant demand (NOD) of the soil and groundwater, which can consume the oxidant before it reacts with the this compound. carusllc.com Site heterogeneity, such as variations in soil permeability, can also pose a challenge to effective oxidant delivery. carusllc.com
Sodium permanganate has been used successfully in full-scale ISCO applications. anteagroup.com It is favored in some cases because it does not produce gas or significant heat during its reaction with contaminants. anteagroup.com A case study at a chemical manufacturing facility demonstrated that three injection events of sodium permanganate over four years successfully reduced this compound concentrations in soil and groundwater to acceptable levels. anteagroup.com Persulfate is another effective oxidant that can be activated to generate highly reactive sulfate radicals to degrade this compound. acs.org
Table 3: Common Oxidants Used in ISCO for this compound Remediation
| Oxidant | Form | Key Characteristics | Reference |
|---|---|---|---|
| Permanganate | Potassium Permanganate (KMnO₄) or Sodium Permanganate (NaMnO₄) | Reacts slowly, allowing for better distribution; visible purple color aids in monitoring. | anteagroup.comfrtr.gov |
| Persulfate | Sodium Persulfate (Na₂S₂O₈) | Highly reactive when activated; can be used for a broad range of contaminants. | frtr.gov |
In Situ Chemical Reduction (ISCR) for this compound Treatment
In situ chemical reduction (ISCR) is a remediation technique that involves introducing chemical reductants into the subsurface to transform harmful contaminants like this compound into less toxic or non-toxic compounds. cool-ox.com This method is particularly effective for treating chlorinated solvents and can be applied to both soil and groundwater. cool-ox.comfrtr.gov
A cornerstone of ISCR for this compound is the use of zero-valent iron (ZVI). ZVI acts as a reductant, directly providing electrons to the this compound molecule to facilitate its degradation. pitt.edu This process can lead to the complete dechlorination of this compound to non-chlorinated end products like ethene and ethane. researchgate.netbattelle.org The high surface area of nanoscale zero-valent iron (nZVI) makes it particularly reactive and efficient for in situ remediation. researchgate.netmdpi.com
The mechanisms of ISCR are complex and can involve both abiotic and biotic pathways. regenesis.com Abiotic degradation occurs through direct chemical reaction with the reductant. regenesis.com For instance, the reaction of this compound with ZVI can proceed through a pathway that avoids the formation of more toxic daughter products. battelle.orgregenesis.com ISCR can also be combined with enhanced bioremediation, where the reductants create an environment favorable for anaerobic microorganisms that can further degrade the contaminants. regenesis.comregenesis.com
Field studies have demonstrated the effectiveness of ISCR in treating this compound contamination. A pilot-scale field test using nZVI for groundwater remediation showed a 50-99% degradation efficiency for this compound at most monitoring wells. researchgate.net Another study highlighted the successful use of biodegradable surfactant-stabilized nZVI to treat this compound in a contaminated site. researchgate.net
Table 1: Key Aspects of ISCR for this compound Remediation
| Feature | Description | Source |
|---|---|---|
| Primary Reductant | Zero-Valent Iron (ZVI), particularly in nanoscale (nZVI) form. | researchgate.net |
| Mechanism | Direct chemical reduction of this compound to less harmful compounds like ethene and ethane. Can also stimulate biological degradation. | battelle.orgregenesis.com |
| Application | In situ treatment of contaminated soil and groundwater. | cool-ox.comfrtr.gov |
| Effectiveness | Field studies have shown high degradation efficiency, with some reporting 50-99% removal of this compound. | researchgate.net |
| Advantages | Can be faster than biological processes and may avoid the production of harmful byproducts. | cool-ox.combattelle.org |
Physical Remediation Technologies
Physical remediation technologies for this compound contamination focus on removing the compound from the environment without necessarily breaking it down chemically. These methods are often used in conjunction with other treatment technologies.
Air Sparging and Soil Vapor Extraction (SVE)
Air sparging and soil vapor extraction (SVE) are often used together to remediate volatile organic compounds (VOCs) like this compound from the subsurface. epa.gov Air sparging involves injecting air into the contaminated groundwater, which causes the dissolved this compound to volatilize into the air bubbles. epa.govvertasefli.co.uk These vapors then move into the unsaturated soil zone (vadose zone) above the water table. vertasefli.co.uk
Soil vapor extraction (SVE) is then used to remove these contaminant vapors from the vadose zone. vertasefli.co.uk This is achieved by applying a vacuum to extraction wells, which pulls the air and vapors to the surface for treatment. epa.gov The high vapor pressure of this compound makes it highly amenable to removal by both air sparging and SVE. pitt.edu
The effectiveness of this combined approach has been demonstrated in various remediation projects. For example, a system at the Mound Plant OU-1 site successfully extracted approximately 1500 lbs of VOCs in five months. clu-in.org The design of these systems, including the number and placement of sparging and extraction wells, is crucial for achieving effective contaminant removal. ny.gov
Pump and Treat Systems
Pump and treat is a widely used technology for remediating contaminated groundwater. newterra.comfrtr.gov The process involves extracting contaminated groundwater from the aquifer and treating it at the surface to remove the contaminants. mdpi.comfrtr.gov The treated water is then discharged or reinjected into the ground. frtr.gov
This method is effective for containing a plume of contaminated groundwater and preventing its further migration. frtr.govfrtr.gov For this compound, which is a common contaminant in groundwater at industrial sites, pump and treat systems often employ air stripping or activated carbon to remove it from the extracted water. newterra.com While effective for mass removal, pump and treat systems can be a long-term remedial solution, sometimes operating for several decades. frtr.gov The efficiency of these systems can be impacted by the hydrogeological characteristics of the site and the presence of non-aqueous phase liquids (NAPLs). mdpi.comepa.gov
Thermal Desorption Techniques
Thermal desorption is a physical separation process that uses heat to volatilize contaminants from a solid matrix like soil or sludge. epa.govclu-in.org This technique is particularly effective for volatile compounds like this compound. epa.gov The process can be applied in situ (in the ground) or ex situ (after excavation). clu-in.orgortec-group.com
In situ thermal desorption (ISTD) involves heating the contaminated soil in place using thermal wells or blankets. ihpa.infocascade-env.com The heat vaporizes the this compound, which is then captured by a vacuum extraction system and treated at the surface. ihpa.info ISTD can be enhanced by steam injection or electrical resistance heating to increase the volatilization of contaminants. clu-in.orgarmy.mil Case studies have shown that ISTD can achieve significant reductions in this compound concentrations in soil. clu-in.orgclu-in.org For instance, a project at a former aerospace manufacturing facility used ISTD to successfully reduce several chlorinated volatile organic compounds, including this compound. cascade-env.com
Ex situ thermal desorption involves excavating the contaminated soil and treating it in a thermal desorption unit. clu-in.org The soil is heated to a temperature high enough to vaporize the this compound, which is then collected and treated. epa.gov This method allows for more uniform treatment as the soil can be homogenized before processing. clu-in.org Low-temperature thermal desorption is typically sufficient for volatile contaminants like this compound. epa.gov
Table 2: Comparison of Physical Remediation Technologies for this compound
| Technology | Mechanism | Application | Key Considerations | Source |
|---|---|---|---|---|
| Air Sparging/SVE | Volatilization of this compound from groundwater and extraction of vapors from soil. | In situ treatment of groundwater and the vadose zone. | Effective for volatile compounds; design is critical for success. | epa.govvertasefli.co.uk |
| Pump and Treat | Extraction of contaminated groundwater followed by above-ground treatment. | Groundwater remediation and plume containment. | Can be a long-term solution; effectiveness depends on site hydrogeology. | newterra.comfrtr.gov |
| Thermal Desorption | Heating of soil to vaporize this compound for extraction and treatment. | In situ or ex situ treatment of contaminated soil. | Highly effective for volatile compounds; can be energy-intensive. | epa.govclu-in.org |
Advanced Synthesis Routes and Industrial Production of Vinyl Chloride
Conventional Manufacturing Processes
Historically, VCM production has relied on two primary conventional methods: ethylene-based synthesis and acetylene (B1199291) hydrochlorination.
The ethylene-based process, often referred to as the "balanced process," is the predominant method for VCM production globally, accounting for nearly 95% of the world's supply. ou.edu This integrated two-step process efficiently utilizes both ethylene (B1197577) and chlorine, while also recycling hydrogen chloride (HCl) generated as a byproduct. ou.eduportfolio-pplus.com
The two main reactions involved are:
Direct Chlorination: Ethylene (C₂H₄) reacts with chlorine (Cl₂) to produce 1,2-dichloroethane (B1671644) (EDC, C₂H₄Cl₂). This exothermic reaction typically occurs in the liquid phase in the presence of a ferric chloride (FeCl₃) catalyst. ou.eduportfolio-pplus.comfossee.in This process is known for high purity EDC and high yields. fossee.in
C₂H₄ + Cl₂ → ClCH₂CH₂Cl (1,2-Dichloroethane) ou.eduportfolio-pplus.com
Oxychlorination: Ethylene (C₂H₄) reacts with HCl and oxygen (O₂) to produce additional 1,2-dichloroethane (EDC) and water (H₂O). This highly exothermic reaction is catalyzed by copper chloride (CuCl₂) supported on γ-Al₂O₃ and typically operates at temperatures between 200-300 °C and pressures of 1-10 bar. britannica.comportfolio-pplus.compolimi.it This step is crucial for consuming the HCl generated during the subsequent thermal cracking of EDC. ou.eduportfolio-pplus.com
C₂H₄ + 2 HCl + ½ O₂ → ClCH₂CH₂Cl + H₂O ou.eduportfolio-pplus.com
The 1,2-dichloroethane produced from both direct chlorination and oxychlorination is then purified and subjected to thermal cracking (pyrolysis). ou.edu
2 ClCH₂CH₂Cl → 2 CH₂=CHCl (Vinyl Chloride) + 2 HCl ou.eduportfolio-pplus.com
2 C₂H₄ + Cl₂ + ½ O₂ → 2 CH₂=CHCl + H₂O ou.eduportfolio-pplus.com
Key process parameters for ethylene-based VCM production are summarized in the table below:
| Process Step | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Conversion/Selectivity |
| Direct Chlorination | Ethylene, Chlorine | Ferric Chloride (FeCl₃) | Lower temperatures | - | High purity EDC, High yields fossee.in |
| Oxychlorination | Ethylene, HCl, Oxygen | CuCl₂/γ-Al₂O₃ | 200-300 polimi.it | 0.1-1.0 (1-10 bar) polimi.it | High selectivity to EDC polimi.it |
| Thermal Cracking (Pyrolysis) | 1,2-Dichloroethane (EDC) | - | ~500 portfolio-pplus.com | ~2.6 (26 atm) scribd.com | 50-65% (single-pass) portfolio-pplus.com |
Historically, acetylene hydrochlorination was a significant route for VCM production, especially in regions with abundant coal, which is used to produce acetylene. matthey.comresearchgate.net This process involves the direct addition of hydrogen chloride (HCl) to acetylene (C₂H₂). matthey.com
C₂H₂ + HCl → CH₂=CHCl (this compound) matthey.com
Traditionally, this reaction was catalyzed by mercuric chloride (HgCl₂) supported on activated carbon. matthey.comresearchgate.netpvc.org While this method achieved high conversion rates (up to 99%) and selectivity, the use of mercury-based catalysts posed severe environmental and health concerns due to mercury loss and toxicity. matthey.comresearchgate.netpvc.orgrsc.org Consequently, the industry has largely moved away from this technology, with its use now largely confined to China where economic factors related to coal availability still make it attractive. pvc.org
Ethylene-Based this compound Synthesis
Emerging and Sustainable Synthesis Pathways
Driven by environmental concerns and the desire for more cost-effective and sustainable feedstocks, significant research and development are focused on alternative VCM synthesis routes.
C1-based routes explore the use of single-carbon feedstocks like methanol (B129727) (CH₃OH) or syngas (a mixture of carbon monoxide and hydrogen) for VCM production. This approach aims to diversify raw material sources beyond traditional fossil fuels. One promising pathway involves the conversion of methanol to this compound (MCTV). Research has shown the development of catalysts, such as high-loading and well-dispersed Na₂WO₄ nanoclusters, exhibiting promising performance in MCTV, with reported methanol conversion of 81.5% and VCM selectivity of 42.4%, leading to a VCM yield of 34.6%. researchgate.net Such catalysts have also demonstrated notable stability during the catalytic process. researchgate.net
Ethane (B1197151) (C₂H₆), being a cheaper and more abundant feedstock derived from natural gas compared to ethylene, is a highly sought-after platform molecule for VCM production. researchgate.netethz.ch Direct oxychlorination of ethane to VCM is an area of active research. ethz.ch While some catalysts, particularly copper-based ones, can directly produce VCM from ethane via oxychlorination, selectivity to VCM has been limited (≤ 65%), often yielding ethylene as a major byproduct, and catalyst deactivation remains a challenge. ethz.ch
More recently, a promising strategy involves the selective chlorination of ethane into 1,2-dichloroethane (EDC) using rare earth oxychloride catalysts (e.g., lanthanum, europium, neodymium oxychlorides) at mild temperatures (≥250 °C) and atmospheric pressure. ethz.chresearchgate.net This process can achieve high selectivity (up to 90%) and stability (>50 hours on stream) for EDC formation. ethz.chresearchgate.net The produced EDC can then be thermally cracked to yield VCM, offering a pathway to produce VCM from natural gas with potential cost and environmental benefits. ethz.chresearchgate.net
Catalytic innovation is central to advancing VCM synthesis, focusing on enhancing efficiency, selectivity, and sustainability across various production routes.
For acetylene hydrochlorination, the focus is on developing mercury-free catalysts. Noble metals like gold (Au) and palladium (Pd) have shown superior catalytic activity and selectivity compared to mercury-based alternatives. matthey.comresearchgate.netosti.gov Johnson Matthey, for instance, has commercialized a gold-based catalyst (PRICAT™ MFC) that is reported to be three times more productive than mercury-based catalysts, achieving high acetylene-to-VCM conversion and extended catalyst life. matthey.com These gold catalysts can also be modified with thiosulfate (B1220275) for improved performance. researchgate.net Palladium-based catalysts, especially those modified with dibenzofuran, have also been explored as promising mercury-free alternatives. researchgate.net Supported Ionic Liquid Phase (SILP) catalysts, utilizing ionic liquids and noble metals (e.g., Pd, Au) on solid mesoporous supports, have demonstrated high Space Time Yield (STY) and long-term stability with VCM selectivities exceeding 99.8%. osti.gov
In ethylene oxychlorination, research continues on improving copper chloride-based catalysts to control temperature and prevent byproduct formation like ethyl chloride, 1,1,2-trichloroethane, and carbon oxides. polimi.it There is also interest in metal-free nitrogen-doped carbon catalysts for direct VCM formation from ethylene via oxychlorination, integrating oxychlorination and dehydrochlorination in a single step with high conversion and selectivity. researchgate.net
For ethane-based routes, the development of highly selective and stable catalysts for the direct oxychlorination of ethane to VCM or the selective chlorination of ethane to EDC is a key area of innovation. Rare earth oxychlorides are emerging as significant catalysts for selective ethane chlorination to EDC. ethz.chresearchgate.net
Ethane-Based this compound Production
Environmental and Economic Impact Assessments of Production Technologies
The industrial production of this compound monomer (VCM) is a large-scale chemical process with significant environmental and economic implications. Life Cycle Assessment (LCA) is a widely used methodology to evaluate these impacts, providing a comprehensive view from raw material extraction to product manufacturing nih.govuni.lufishersci.canih.govfishersci.com.
Environmental Impact Assessments: Current VCM synthesis primarily relies on ethylene, which contributes to a substantial carbon footprint nih.gov. Emerging catalytic ethane chlorination technologies present a more sustainable alternative, with the potential to reduce the carbon footprint of VCM synthesis by up to 58% by 2050, assuming future decarbonization trends nih.gov.
The primary environmental concerns associated with VCM production include:
Greenhouse Gas Emissions: The production stage, particularly through the consumption of energy and fossil fuels, is a major source of greenhouse gas emissions nih.gov. Ethylene production processes are significant energy consumers in PVC manufacturing, and chlorine production, often via high-energy electrolysis of sea salt, also leads to considerable CO2 and SO2 emissions, contributing to global warming potential (GWP) and acidification potential (AP) fishersci.cametabolomicsworkbench.orgflybase.org.
Hazardous Byproducts and Waste: The synthesis of ethylene dichloride (EDC) and VCM generates large quantities of hazardous organochlorine byproducts and chlorine-rich wastes metabolomicsworkbench.org. These wastes are estimated to range from 3% to 10% of the VCM yield, translating to a staggering 570,000 to 1.9 million tons annually fishersci.pt. Emissions of dioxins from VCM production are a significant contributor to human toxicity potential (HTP) fishersci.ca.
Volatile Organic Compound (VOC) Emissions: The processing of crude oil, a feedstock for ethylene, leads to VOC emissions, which contribute to photochemical ozone creation potential (POCP) fishersci.ca.
Water Consumption: While low-carbon technologies like industrial heat pumps can reduce emissions, they often lead to a significant increase in life cycle water use.
Mercury Pollution: Historically, mercury-based processes for chlorine production have contributed to mercury release into the environment metabolomicsworkbench.org.
Economic Impact Assessments: The economic viability of VCM production is influenced by raw material costs, energy consumption, and the efficiency of the production process. Traditional ethylene-derived VCM synthesis is associated with high costs nih.gov.
Key economic findings include:
Cost Reduction Potential: Catalytic ethane chlorination technologies are projected to significantly lower production costs, by 32% at their current development stage and up to 56% when considering their full potential nih.gov. By 2050, ethane-based routes are anticipated to be the most economically advantageous for VCM synthesis nih.gov.
Energy Consumption: Energy costs are a major contributor to the total operating cost of VCM plants fishersci.com. Process optimization techniques, such as pinch analysis, have demonstrated the potential for substantial energy savings, with reported reductions of up to 56.34% of the annual energy cost in integrated process routes.
Raw Material Costs: The cost of key raw materials like acetylene and hydrogen chloride, along with electricity, constitutes a significant portion (around 75%) of the total production costs for VCM.
Alternative Feedstocks: Carbon technology, utilizing coal raw materials and waste coke, can be economically competitive if the cost of these raw materials is at least 40% lower than that of oil or natural gas.
Financial Performance Metrics: Techno-economic evaluations consider total capital investment, annual production costs, annual revenue, payback period, and internal rate of return to assess the financial viability of VCM production plants fishersci.com. For instance, an integrated approach to VCM production has shown a promising payback period of 3.58 years and an internal rate of return of 27.94%.
The table below summarizes key environmental and economic aspects of VCM production technologies.
| Impact Category | Description | Current Status (Ethylene-based) | Future Potential (Ethane-based/Optimized) | Relevant References |
| Environmental | ||||
| Carbon Footprint | GHG emissions | High nih.gov | Up to 58% reduction by 2050 nih.gov | nih.govfishersci.canih.govmetabolomicsworkbench.orgflybase.org |
| Human Toxicity Potential (HTP) | Dioxin emissions | High fishersci.ca | Reduced via byproduct elimination | fishersci.cametabolomicsworkbench.org |
| Photochemical Ozone Creation Potential (POCP) | VOC emissions | High (from crude oil processing) fishersci.ca | Reduction via emission control | fishersci.ca |
| Acidification Potential (AP) | SO2 emissions (from energy) | High fishersci.ca | Reduced with decarbonized energy | fishersci.ca |
| Hazardous Waste Generation | Organochlorine byproducts | 570,000 - 1.9 million tons/year fishersci.pt | Minimized through process integration fishersci.pt | metabolomicsworkbench.orgfishersci.pt |
| Water Use | Consumption of water | Standard | Increases with some low-carbon tech | |
| Economic | ||||
| Production Cost | Overall cost of production | High nih.gov | Up to 56% reduction nih.gov | nih.gov |
| Energy Cost | Cost of energy consumption | Significant contributor to operating cost fishersci.com | 56.34% savings possible | fishersci.com |
| Raw Material Cost | Cost of feedstocks | High (e.g., acetylene, HCl) | Lower with alternative feedstocks | |
| Payback Period | Time to recover investment | Longer for traditional methods | 3.58 years for integrated processes | fishersci.com |
Process Optimization and Emission Control in Industrial this compound Manufacturing
Industrial VCM manufacturing processes are continuously optimized to enhance efficiency, maximize yield, and minimize environmental impact through stringent emission control measures. The predominant method for VCM production, accounting for over 95% of global output, is the "balanced process". This process integrates three key reaction sections: direct chlorination, oxychlorination of ethylene, and pyrolysis of ethylene dichloride (EDC) fishersci.pt.
Integrated Process Design: The balanced process is designed to be highly efficient by recycling the hydrogen chloride (HCl) generated during the thermal cracking (pyrolysis) of EDC back to the oxychlorination reactor fishersci.pt. This closed-loop system significantly reduces the net consumption or production of HCl, enhancing sustainability fishersci.pt.
Reactor Optimization:
Direct Chlorination: Involves the liquid-phase reaction of ethylene and chlorine, typically using a ferric chloride (FeCl3) catalyst. Optimization aims for high EDC purity (e.g., 99%) and minimal trace impurities. Injecting oxygen can subdue free radicals and increase selectivity to EDC.
Oxychlorination: Combines ethylene, air or oxygen, and recycled HCl to produce EDC. Maintaining an optimal temperature (e.g., around 305 °C) is critical, as higher temperatures can increase byproduct formation and catalyst deactivation fishersci.pt. Monitoring the CO/CO2 ratio in the vent gas serves as an indicator of reaction efficiency, guiding temperature control.
EDC Pyrolysis: This endothermic thermal cracking of EDC into VCM and HCl typically operates at high temperatures (500-550 °C). While the conversion rate is relatively low (50-60%), immediate quenching of the furnace effluent minimizes undesirable side reactions and coke/tar formation. Recycling 1,2-dichloroethane can significantly improve pyrolysis conversion to over 99%.
Purification and Byproduct Management: After pyrolysis, VCM is separated from HCl and other byproducts using distillation columns. The HCl is recycled, and further purification steps ensure high VCM purity (e.g., 99.9 wt%). Unwanted chlorinated hydrocarbons formed as distillation byproducts can be treated through catalytic oxidation and hydrogenation to convert them into CO2, HCl, and water, recovering valuable components.
Energy Integration: Pinch analysis is employed to identify opportunities for heat integration, leading to substantial energy savings and reduced operating costs.
Advanced Control Systems: Continuous online monitoring of process stream composition (e.g., ethylene feedstock flow, chlorine levels) is essential for real-time optimization, maintaining yield purity, and preventing equipment failure. Multi-objective optimization strategies, sometimes employing hybrid models and machine learning, are used to balance economic indexes like conversion rate and production capacity with operational parameters such as reaction temperature.
Emission Control: Given VCM's classification as a hazardous air pollutant and human carcinogen, stringent emission control measures are mandated by regulations such as the National Emission Standards for Hazardous Air Pollutants (NESHAP).
Process Vent Controls: Emissions from various process vents (e.g., reactor vents, distillation column vents, storage tank vents) are controlled using a combination of technologies:
Refrigerated Condensers and Scrubbers: These are used to recover VCM and absorb HCl from vent gases.
Carbon Adsorbers: Activated carbon beds are effective for adsorbing VCM and other volatile organic compounds (VOCs) from vent gases and wash water streams, achieving high removal efficiencies.
Thermal Oxidizers: Exhaust sources, particularly those with high HCl loads (e.g., 10,000-25,000 ppmv), are typically treated by thermal oxidizers followed by quenchers and packed bed scrubbers. Modern NESHAP rules require removal efficiencies exceeding 99.998% for HCl.
Fugitive Emission Control: A significant portion (30-50%) of total VCM emissions can originate from fugitive sources, such as leaks from equipment components, storage facilities, and transport lines. Strict measures include:
Leak Detection and Repair (LDAR) Programs: Regular monitoring and repair of leaks from valves, pumps, and flanges.
Sealed Systems: Requiring storage vehicles to maintain sealed components and loading/unloading lines, with VOC concentrations not exceeding 1,000 ppm.
Leak Control Connectors: Installation of connectors that remain closed when not in use during loading and unloading operations.
Wastewater Treatment: VCM and PVC plants must treat their wastewater to reduce VCM concentration to below 0.1 mg/L before recycling or reuse, preventing pollution from process and fugitive sources.
VOC Reduction in Polymerization: During the polymerization reaction, VOC emission concentrations are regulated not to exceed 500 ppm to avoid excessive pollutant emissions.
Membrane Separation: Advanced membrane systems are utilized for recovering 90-99% of VCM from condenser vent gases, allowing direct recycle of the monomer. This not only reduces emissions but also offers economic benefits through recovered monomer values and lower acid neutralization costs.
The table below outlines common emission sources and their control technologies in VCM manufacturing.
| Emission Source | Description | Control Technology | Typical Efficiency/Target | Relevant References |
| Reactor Vents | Continuous gas streams from reactors | Refrigerated condensers, HCl scrubbers, Carbon adsorbers | 85-99% reduction | |
| Distillation Column Vents | Intermittent/continuous streams from purification | Refrigerated condensers, Carbon adsorbers | High efficiency (e.g., 100% for some adsorbers) | |
| Storage Tank Vents | Intermittent streams from VCM/EDC storage | Sealed components, Pressure/vacuum vents with control systems | VOC concentration < 1,000 ppm, 95% reduction | |
| In-process Wastewater | Wastewater containing VCM | Treatment to < 0.1 mg/L VCM concentration | VCM concentration < 0.1 mg/L | |
| Furnace Effluent (HCl) | High HCl loads from EDC pyrolysis | Thermal oxidizers + quenchers + packed bed scrubbers | >99.998% HCl removal (new NESHAP) | |
| Polymerization Reaction | VOC emissions during polymerization | Process optimization, emission standards | VOC concentration < 500 ppm | |
| Fugitive Emissions | Leaks from equipment, loading/unloading | Leak control connectors, sealed vehicles, LDAR | VOC concentration < 1,000 ppm (components) | |
| Chlorinated Hydrocarbon Byproducts | From distillation/side reactions | Catalytic oxidation, hydrogenation, membrane systems | Conversion to CO2, HCl, water; 90-99% recovery |
Analytical Methodologies for Vinyl Chloride Detection and Quantification
Air Sample Analysis (Workplace and Ambient Air)
The analysis of vinyl chloride in air, whether in an occupational setting or the general environment, typically involves sample collection and pre-concentration followed by instrumental analysis.
Gas chromatography (GC) is a cornerstone technique for the analysis of this compound in air samples. nih.gov When coupled with a mass spectrometer (MS), it provides a powerful tool for both separation and identification.
Key Features of GC-MS in this compound Analysis:
High Selectivity: The mass spectrometer can selectively monitor for the specific mass-to-charge ratios of this compound fragments, which significantly reduces the likelihood of interference from other compounds. publisso.de
Low Limits of Detection: GC-MS systems can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is essential for monitoring trace levels of this hazardous compound. tandfonline.comedpsciences.org
Confirmatory Analysis: The unique fragmentation pattern of this compound in the mass spectrometer serves as a definitive confirmation of its presence in a sample. ca.gov
In a typical GC-MS analysis, an air sample is injected into the gas chromatograph, where this compound is separated from other volatile organic compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for identification. jst.go.jp
For workplace air monitoring, a common approach involves drawing a known volume of air through an adsorption tube to trap the this compound, which is then thermally desorbed and analyzed by GC-MS. researchgate.net This method allows for the determination of time-weighted average concentrations, which are important for assessing occupational exposure.
Thermal desorption gas chromatography (TD-GC) is a widely used and effective method for analyzing volatile organic compounds like this compound collected from air. oup.com This technique eliminates the need for solvent extraction, offering a more sensitive and environmentally friendly alternative. oup.com
The process begins with sampling air by drawing it through a sorbent tube, where this compound is adsorbed onto a solid material. oup.com In the laboratory, the tube is heated in a thermal desorber, and the released this compound is transferred directly into the gas chromatograph for analysis. oup.com This method is noted for its safety, sensitivity, and reliability. oup.com
A study on a TD-GC method for workplace air monitoring demonstrated its successful application in a polythis compound production plant. oup.com The desorption efficiency of this compound was found to be 100%, with a high recovery rate even after 15 days of storage at 4°C. oup.com
The following table summarizes typical parameters for a TD-GC method for this compound analysis:
| Parameter | Value |
| Desorption Temperature | 250°C |
| Desorption Time | 5 minutes |
| Transfer Line Temperature | 240°C |
| Reference: | oup.com |
The collection of this compound from the air relies heavily on solid adsorbent sampling techniques. A pump is used to draw a defined volume of air through a tube packed with a solid adsorbent material that traps the this compound. publisso.deresearchgate.net
Common adsorbents for this compound sampling include:
Activated Charcoal: Coconut shell charcoal is a frequently used adsorbent due to its high capacity. tandfonline.comacs.org NIOSH Method 1007, for instance, specifies the use of tandem tubes each containing 150 mg of activated coconut charcoal. cdc.gov
Carbon Black and Carbon Molecular Sieves: Some methods utilize a combination of these materials for efficient trapping. publisso.de
Polymers: Porous polymers like Tenax® are also employed, particularly in methods like the EPA TO-1 for analyzing volatile organic compounds in ambient air. iarc.fr
The choice of adsorbent depends on the specific analytical method and the target concentration range. After sample collection, the this compound is typically recovered either by solvent desorption, using a solvent like carbon disulfide, or more commonly, by thermal desorption for subsequent GC analysis. nih.govoup.com
The table below outlines key aspects of a solid adsorbent sampling method for this compound in workplace air:
| Parameter | Detail |
| Sampler | Adsorption tube with carbon black and a carbon molecular sieve |
| Pump | Flow-regulated pump |
| Flow Rate | 20 ml/min |
| Recommended Air Volume | 1.2 liters (for a 60-minute sampling period) |
| Reference: | publisso.deresearchgate.net |
Despite the sophistication of modern analytical techniques, several challenges and interferences can affect the accuracy of this compound air analysis.
Water Vapor: A significant challenge, particularly in thermal desorption GC analysis, is the presence of water vapor in the air sample, which can be adsorbed by the solid adsorbent. oup.com This can lead to the formation of a double peak for this compound in the chromatogram, complicating identification and quantification. oup.com If not addressed, more than 50% of the actual concentration might be underestimated. oup.com This interference can be eliminated by removing the water vapor from the adsorbent and using a thermal focusing step before analysis. oup.com
Co-eluting Compounds: Other volatile organic compounds present in the air sample may have similar retention times to this compound on the GC column, leading to co-elution and potential misidentification or inaccurate quantification. ca.gov The use of a mass spectrometer as a detector can largely overcome this issue due to its high selectivity. publisso.de For example, acetaldehyde (B116499) can interfere with the this compound peak when using a Chromasorb 102 column. ca.gov
Sample Stability: While samples collected on charcoal have been shown to be stable for at least three weeks when stored at appropriate temperatures, there can be significant loss of this compound from samples stored for 14 days at room temperature. acs.orgcdc.gov
Solid Adsorbent Sampling Techniques
Water and Aqueous Sample Analysis (e.g., Drinking Water, Groundwater)
The analysis of this compound in water presents its own set of challenges due to its high volatility and relatively low solubility. who.int
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS) has emerged as a powerful and efficient technique for the analysis of this compound in aqueous samples. edpsciences.orgedpsciences.org This method is rapid, automated, and solvent-free, making it an attractive alternative to traditional methods like purge and trap. edpsciences.org
In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, either by direct immersion or, more commonly for volatile compounds like this compound, to the headspace above the sample. edpsciences.orgpragolab.cz The this compound partitions from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analyte is thermally desorbed for analysis by GC/MS.
A study optimizing headspace SPME-GC/MS for this compound analysis in liquid and solid samples found that a Carboxen-PDMS fiber provided the best results. edpsciences.org This fiber demonstrated a significantly higher extraction of this compound compared to other fibers like PDMS 100 µm and PDMS-DVB. edpsciences.org
The following table details the performance of the Carboxen-PDMS fiber in SPME-GC/MS analysis of this compound:
| Parameter | Value |
| Limit of Detection | 50 ppt |
| Limit of Quantification | 100 ppt |
| Reference: | edpsciences.org |
The method has been successfully applied to the analysis of materials in contact with water, detecting this compound migration at levels as low as 0.24 ppb. edpsciences.org It has also been used to analyze conditioned waters, where this compound concentrations of 0.17 ppb and 0.8 ppb were found. edpsciences.org
Analysis in Polymeric Materials and Biological Samples
The detection and quantification of this compound in various matrices, from consumer products to biological and environmental samples, require sensitive and specific analytical methodologies. The approaches differ based on the sample matrix, the concentration levels of interest, and the specific analytical question being addressed, such as residual monomer content, biological exposure, or environmental contamination.
Quantification in Polythis compound (PVC) Products
The quantification of residual this compound monomer (VCM) in finished polythis compound (PVC) products is crucial for regulatory compliance and safety assessment, particularly for items intended for food contact, medical use, or consumer goods. The primary challenge is to extract the volatile VCM from the solid polymer matrix for analysis.
Headspace gas chromatography (HS-GC) is the most common and established technique for this purpose. who.int This method involves placing a sample of the PVC material into a sealed vial, often after dissolving or swelling it in a high-boiling-point solvent such as N,N-dimethylacetamide (DMAc) or tetrahydrofuran (B95107) (THF). gcms.czjst.go.jpsettek.com The vial is then heated to a specific temperature (e.g., 90°C) for a set period, allowing the volatile VCM to partition from the sample into the gas phase (headspace) of the vial. gcms.czjst.go.jp An aliquot of this headspace gas is then automatically injected into a gas chromatograph for separation and detection. who.int
Flame Ionization Detection (FID) is frequently used for quantification due to its high sensitivity to hydrocarbons. gcms.czshimadzu.com For enhanced specificity and confirmation, Mass Spectrometry (MS) can be coupled with GC (GC-MS), which identifies VCM based on its unique mass spectrum. jst.go.jp The standard addition method is often employed for calibration to compensate for matrix effects. researchgate.net
ASTM D3749 is a standard test method that details the determination of residual VCM in PVC resins using a headspace GC technique, covering a range of 0.1 to 400 ppm. infinitalab.com Research has demonstrated the reliability of these methods, with limits of quantification (LOQ) reported as low as 0.042 ppm (mg/kg) and determination limits of 0.01 µg/g. jst.go.jpresearchgate.net In one study, VCM was detected in two PVC water supply pipes (B44673) at levels of 0.61 and 0.01 µg/g. jst.go.jpresearchgate.net
| Analytical Method | Sample Preparation | Instrumentation | Key Findings / Limits | Reference |
|---|---|---|---|---|
| Static Headspace GC-FID | PVC sample (0.5 g) dissolved in N,N-dimethylacetamide (2.5 mL) in a sealed vial. Heated to 90°C for 1 hour. | GC-FID with a porous polymer PLOT column. | Method used for testing materials like PVC gloves to ensure VCM is below regulated limits (e.g., 1 µg/g). | gcms.cz |
| Static Headspace Capillary GC-FID | PVC sample dispersed in N,N-dimethylacetamide, with calibration by standard addition. | Capillary GC-FID. | Achieved a Limit of Quantification (LOQ) of 0.042 ppm. Considered a reliable method for determining VCM at the 1 ppm level. | researchgate.net |
| Headspace GC/MS | Sample swelled overnight with N,N-dimethylacetamide in a sealed vial, then incubated at 90°C for 1 hour. | GC/MS with a PLOT capillary column. | Recoveries of 90.0-112.3% for VCM. Determination limit of 0.01 µg/g. | jst.go.jp |
| ASTM D3749 | Resin sample mixed with water and equilibrated in an analyzer. | Gas Chromatography with a standard sensing device. | Determines residual VCM in PVC resins in the range of 0.1 to 400 ppm. | infinitalab.com |
Biomonitoring Techniques (e.g., Exhaled Air Analysis)
Biomonitoring provides a measure of the body's burden of a chemical and can be a more direct indicator of exposure than ambient air monitoring. For this compound, which is metabolized and eliminated relatively quickly, analyzing the unmetabolized compound in exhaled air is a viable and non-invasive technique. who.intuzh.ch This method is advantageous because it is specific to this compound exposure and is not influenced by other lifestyle factors that can affect urinary metabolites. uzh.ch
The procedure typically involves collecting an end-of-shift breath sample from a worker into an inert container, such as a Tedlar bag. nih.gov The collected breath is then analyzed, usually by gas chromatography with a flame ionization detector (GC-FID), to quantify the concentration of this compound. nih.gov
Research has established a significant correlation between the concentration of this compound in the workplace air and its concentration in the exhaled breath of exposed workers. uzh.chnih.gov One study involving workers from two plastic manufacturing plants found that mean VCM concentrations in the exhaled breath were 0.36 ± 0.20 ml/m³ in a plant with higher air exposure levels and 0.21 ± 0.13 ml/m³ in a plant with lower exposure. uzh.ch this compound was not detectable in the breath of unexposed control subjects. uzh.ch However, the timing of sample collection is critical, as the concentration of this compound in exhaled air drops rapidly after exposure ceases. uzh.ch An experimental study showed that 30 minutes after exposure ended, the breath concentration was only about 4% of the exposure concentration. uzh.chnih.gov
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Correlation of Occupational and Biological Monitoring | Personal air monitoring (NIOSH method 1007) and collection of exhaled breath in Tedlar bags post-shift. Analysis by GC-FID. | A statistically significant correlation was found between occupational exposure levels of VCM and its concentration in exhaled breath. | nih.gov |
| Alternative Biomarkers Review | Review of biomonitoring data. Cites a study of 100 volunteers from two plants. | Exhaled air analysis is a promising alternative to urinary metabolite testing. A close correlation was found between shift-average air concentration and VCM concentration in exhaled air. | uzh.ch |
| Human Inhalation Kinetics | Volunteers exposed to 2.9–23.5 ppm VCM for 6 hours. Breath analyzed to determine retention and exhalation. | Humans retain an average of 42% of inhaled VCM. At low concentrations, exhalation of unmetabolized VCM is a minor elimination pathway, accounting for 4.73-7.23% of the inhaled amount. | nih.gov |
Quantification of PVC Microplastics in Environmental Matrices
The widespread presence of microplastics in the environment is a growing concern. Quantifying a specific polymer type like PVC within a complex environmental matrix such as soil, sediment, or water presents a significant analytical challenge. Methods must be able to distinguish PVC from other plastics and from natural organic matter.
Thermoanalytical techniques, particularly Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS), are powerful tools for this purpose. nih.govshimadzu.com This destructive method involves heating the sample to a high temperature (e.g., 600°C) in the absence of oxygen, which breaks down the polymers into smaller, characteristic chemical markers (pyrolyzates). shimadzu.commdpi.com These markers are then separated by GC and identified by MS. For PVC, specific pyrolyzates such as naphthalene (B1677914) can be used for identification and quantification. shimadzu.com Py-GC-MS can quantify the mass of polymers in a sample and is less affected by particle size or color than spectroscopic methods. shimadzu.com However, it is susceptible to matrix interferences, which can produce false positives or suppress the signal, making sample cleanup and the use of multiple diagnostic compounds important. nih.govrsc.org
A newer, reliable method developed specifically for PVC quantification in environmental samples involves pressurized liquid extraction (PLE) followed by combustion ion chromatography (C-IC). nih.govacs.org In this approach, samples undergo a cleanup step using PLE to remove interferences. The remaining material is then subjected to thermal decomposition (combustion), which quantitatively releases the chlorine from PVC as hydrogen chloride (HCl). nih.gov The HCl is trapped in an absorption solution and quantified by ion chromatography. This method has demonstrated good recoveries (85.5 ± 11.5%) and achieved a limit of quantification down to 8.3 µg/g. nih.gov Using this technique, PVC has been quantified in environmental samples, with concentrations found up to 16.0 µg/g in sediments and 220 µg/g in suspended particulate matter. nih.gov
| Analytical Method | Principle | Advantages | Limitations / Challenges | Reference |
|---|---|---|---|---|
| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) | Thermal decomposition of the polymer into characteristic volatile fragments (pyrolyzates), followed by GC separation and MS detection. Naphthalene is a marker for PVC. | Quantifies polymer mass, not just particle count. Less sample preparation needed compared to some methods. Not limited by particle size. | Destructive. Susceptible to matrix interferences and false positives from non-plastic materials. Not suitable for PVC in some biological matrices due to interferences. | shimadzu.comnih.govrsc.org |
| Pressurized Liquid Extraction and Combustion Ion Chromatography (PLE-C-IC) | Sample cleanup via PLE, followed by combustion to convert chlorine in PVC to HCl gas. The HCl is trapped and quantified by ion chromatography. | Reliable and selective for chlorine-containing polymers like PVC. Achieves low limits of quantification (8.3 µg/g). | Represents the sum of all chlorine-containing polymers, not just PVC. The gap between polymer mass and particle mass can be significant due to additives. | nih.govacs.org |
Regulatory Frameworks and Public Health Policy for Vinyl Chloride
International and National Regulatory Classifications and Hazard Assessments (e.g., IARC, EPA, OSHA)
Vinyl chloride is globally recognized as a potent hazardous substance due to its carcinogenic properties. Various international and national bodies have classified it based on extensive hazard assessments:
International Agency for Research on Cancer (IARC): IARC has classified this compound as a Group 1 carcinogen, indicating it is "carcinogenic to humans." stopcarcinogensatwork.eunih.govnj.govuni.lupurewaterproducts.com This classification is supported by sufficient evidence that this compound exposure causes angiosarcoma of the liver (ASL) and hepatocellular carcinoma (HCC). stopcarcinogensatwork.eunj.gov Additionally, it has been linked to increased risks for brain tumors, lung tumors, and malignancies of the lymphatic and hematopoietic systems. nih.gov
U.S. Environmental Protection Agency (EPA): The EPA classifies this compound as a Group A, human carcinogen. westlake.comsdapcd.org This assessment considers it a known human carcinogen via inhalation and oral exposure routes, and highly likely to be carcinogenic via dermal exposure. sdapcd.org In a significant recent development, the EPA designated this compound as a high-priority substance for risk evaluation under the Toxic Substances Control Act (TSCA). uwindsor.catoxicdocs.orgapecwater.comfishersci.ie This ongoing evaluation aims to determine if the substance presents an unreasonable risk to human health or the environment, particularly for vulnerable populations such as infants, children, and exposed workers. toxicdocs.orgapecwater.com
Occupational Safety and Health Administration (OSHA): OSHA considers this compound a known human cancer agent and a hazardous material under its Hazard Communication Standard (29 CFR 1910.1200). ecfr.gov
European Union (EU): Under the Classification, Labelling and Packaging (CLP) Regulation, this compound has a harmonized classification as Carcinogenic Category 1A, signifying it "may cause cancer in humans." cwa-union.orgosha.gov
U.S. Department of Health and Human Services (HHS) / National Toxicology Program (NTP): The NTP also classifies this compound as a known human carcinogen. sdapcd.org
Occupational Exposure Standards and Control Measures
Occupational exposure to this compound primarily occurs through inhalation, particularly in PVC and PVC-processing plants. stopcarcinogensatwork.eucwa-union.org Historically, exposure levels were significantly higher, reaching thousands of milligrams per cubic meter in the 1940s and 1950s, and hundreds in the 1960s and early 1970s. uni.lu Following its recognition as a human carcinogen in the mid-1970s, occupational exposure standards were substantially reduced. uni.lu
Current occupational exposure limits (OELs) set by various agencies include:
| Agency | Exposure Limit (Time-Weighted Average, TWA) | Short-Term Exposure Limit (STEL) / Ceiling |
| OSHA | 1 ppm (8-hour TWA) nj.govcwa-union.orgosha.gov | 5 ppm (15-minute TWA ceiling/action level) nj.govcwa-union.orgosha.gov |
| ACGIH | 1 ppm (8-hour TWA) nj.gov | Not specified in sources |
| EU | 2.6 mg/m³ (TWA) cwa-union.org | 20 mg/m³ (short-term) cwa-union.org |
| NIOSH | Lowest feasible concentration nj.gov | Not specified in sources |
Table 1: Occupational Exposure Limits for this compound
To control occupational exposure, a hierarchy of controls is emphasized:
Substitution: The most effective method is to replace this compound with less hazardous or this compound-free products. stopcarcinogensatwork.eucwa-union.org
Engineering Controls: Where substitution is not feasible, measures such as closed systems, enclosure of the exposure source, and local exhaust ventilation are implemented. Non-sparking ventilation systems are also crucial. stopcarcinogensatwork.eunj.govuwindsor.cacwa-union.org
Administrative Controls: These include establishing regulated areas with restricted access, implementing air monitoring programs (initial and periodic, at least quarterly if above action level, every 6 months if at or above action level), and providing comprehensive training programs on hazards, safe work practices, and hygiene. westlake.comtoxicdocs.orgcwa-union.orgosha.gov Medical surveillance programs are also mandated for exposed workers. toxicdocs.orgcwa-union.orgosha.gov
Personal Protective Equipment (PPE): When engineering and administrative controls are insufficient, workers must use appropriate PPE, including non-porous gloves, goggles, aprons, sleeves, boots, and approved respiratory protection. nj.govtoxicdocs.orgcwa-union.orgosha.gov Facilities for quick drenching of the body and eye flushing are required in areas where skin or eye contact is possible. toxicdocs.org
Environmental Regulations and Emission Abatement Strategies
Environmental regulations for this compound primarily focus on minimizing its release into air and water, reflecting its high volatility and potential for contamination.
U.S. EPA National Emission Standards for Hazardous Air Pollutants (NESHAP): The EPA established NESHAP for this compound to minimize emissions from process and fugitive sources in ethylene (B1197577) dichloride, this compound, and polythis compound production categories. epa.gov The goal is to achieve emission levels attainable with the best available control technology (BACT). epa.gov
Air Emission Limits: The NESHAP mandates that this compound emissions in exhaust gases from various equipment (e.g., ethylene dichloride purification, this compound formation/purification, PVC plant reactors/strippers, mixing/weighing/holding containers) generally not exceed 10 ppm. sdapcd.orgecfr.gov
Residual this compound in PVC Resin: Regulations also limit the weighted average residual this compound concentration in PVC resin after stripping operations to 2000 ppm for dispersion resins (excluding latex resins) and 400 ppm for all other PVC resins (including latex resins). sdapcd.orgecfr.govwisconsin.gov
Drinking Water Regulations:
Canadian Environmental Guidelines: Set a maximum acceptable concentration (MAC) of 0.002 mg/L (2 ppb) for this compound in drinking water. nj.govapecwater.com
World Health Organization (WHO): Recommends a drinking water quality guideline of 0.0003 mg/L for this compound. sdapcd.org
Food Contact Materials: Since 1978, the European Union has regulated the presence of this compound in polymers and copolymers intended for contact with food (Directive 78/142/EEC). service.gov.uk
Table 2: Environmental Regulatory Limits for this compound
| Regulatory Body | Medium | Standard/Guideline | Limit |
| U.S. EPA NESHAP | Air Emissions | Exhaust Gases | 10 ppm |
| U.S. EPA NESHAP | PVC Resin | Dispersion Resins (post-stripping) | 2000 ppm |
| U.S. EPA NESHAP | PVC Resin | Other Resins (post-stripping) | 400 ppm |
| Canada | Drinking Water | Maximum Acceptable Concentration | 0.002 mg/L (2 ppb) nj.govapecwater.com |
| WHO | Drinking Water | Quality Guideline | 0.0003 mg/L sdapcd.org |
| WHO | Ambient Air | 10⁻⁶ Cancer Risk Guideline | 1 µg/m³ sdapcd.org |
Emission Abatement Strategies: For air emissions, the primary control methods include incineration using afterburners or catalytic incinerators. ca.gov Other strategies involve installing sealless pumps or double mechanical seals on rotating equipment, ducting manually vented gases through control systems to achieve emission limits, and implementing formal leak detection and elimination programs. sdapcd.orgecfr.govwisconsin.gov
For wastewater containing this compound, treatment aims to reduce its concentration to no more than 10 ppm by weight before discharge or mixing with other streams. sdapcd.orgecfr.gov Effective wastewater treatment methods include flocculation and sedimentation, gas stripping (e.g., packed tower aeration), catalytic oxidation (often with ozone), biochemical treatment, and advanced micro-treatment units. purewaterproducts.comgoogle.com Granular activated carbon and reverse osmosis are also employed for water treatment. purewaterproducts.com
Public Health Risk Assessment and Management Strategies
Public health risk assessment for this compound centers on its established carcinogenicity and other adverse health effects. The EPA's ongoing high-priority risk evaluation under TSCA is a key part of current management strategies, potentially leading to stricter regulations or even phase-out of the chemical. uwindsor.catoxicdocs.orgapecwater.comfishersci.ie
Key Health Risks:
Carcinogenicity: this compound is a known human carcinogen, strongly associated with angiosarcoma of the liver, hepatocellular carcinoma, and cancers of the brain, lung, and lymphatic and hematopoietic systems. stopcarcinogensatwork.eunih.govnj.govwestlake.comuwindsor.caapecwater.com
Chronic Exposure Effects: Prolonged exposure can result in permanent liver damage, neurological and behavioral symptoms, and changes to the skin and bones of the hand. stopcarcinogensatwork.eunih.gov
Acute Exposure Effects: Short-term, high-level exposure can cause central nervous system effects such as dizziness, drowsiness, headaches, fatigue, visual and hearing disturbances, and in severe cases, unconsciousness or death. stopcarcinogensatwork.euwestlake.comuwindsor.caapecwater.com It can also irritate the eyes, skin, mucous membranes, and respiratory tract. stopcarcinogensatwork.euapecwater.com
Management Strategies: Public health management strategies involve minimizing exposure through stringent regulatory limits and control measures in industrial settings and environmental releases. Emergency response plans are critical for accidental releases, such as the 2023 East Palestine, Ohio train derailment involving this compound, which underscored the severe community impacts. uwindsor.catoxicdocs.org These plans typically involve stopping the flow of gas, removing ignition sources, ventilating affected areas, and evacuating non-essential personnel. uwindsor.catoxicdocs.orgservice.gov.uk Public warnings may advise staying indoors with windows and doors closed to minimize exposure. service.gov.uk Agencies like ATSDR develop Minimal Risk Levels (MRLs) to identify potential health concerns at hazardous waste sites. sdapcd.org
Historical Development of this compound Regulation and Industry Response
The regulatory landscape for this compound has evolved significantly, largely driven by the scientific understanding of its severe health impacts.
Pre-1970s: this compound was widely used, including as an aerosol propellant and refrigerant. nih.gov Occupational exposure levels were extremely high, reaching thousands of mg/m³ in the 1940s and 1950s. uni.lu Residual this compound in PVC packaging could also lead to contamination of consumer products. purewaterproducts.com
Mid-1970s Turning Point: The critical turning point came in 1974 when the International Agency for Research on Cancer (IARC) classified this compound as a human carcinogen. uni.lu This scientific consensus prompted rapid regulatory action worldwide.
U.S. Regulatory Milestones:
In the mid-1970s, occupational exposure standards were set at approximately 5-10 ppm (13-26 mg/m³) in most countries. uni.lu
Concerns about this compound were a significant factor in the creation of the original Toxic Substances Control Act (TSCA) in the United States in 1976. fishersci.ie
The EPA proposed and finalized the National Emission Standards for Hazardous Air Pollutants (NESHAP) for this compound emissions between 1975 and 1977. epa.gov
European Union Regulation: In 1978, the European Union began controlling this compound levels in polymers and copolymers intended for food contact through Directive 78/142/EEC. service.gov.uk
Industry Response: The industry has responded to these regulations by implementing substantial improvements in production safety and significantly reducing emissions. ca.gov Federal regulations now limit the potential presence of residual this compound in PVC resin, reflecting these advancements. ca.gov While environmental groups continue to advocate for stricter controls, industry associations, such as the Vinyl Institute, maintain that the production of this compound and the use of PVC products are safe under current regulations. fishersci.ieca.gov
Environmental Justice Implications of this compound Exposure
The production and disposal of this compound and its associated products have significant environmental justice implications, as exposure disproportionately affects certain communities.
Disproportionate Burden: Research indicates that over 370,000 people reside within a three-mile radius of facilities that manufacture, use, or dispose of this compound. toxicdocs.org A substantial majority of these residents, specifically 63%, are people of color, and 27% are children. toxicdocs.org This highlights a clear pattern where communities of color and low-income populations bear a heavier burden of exposure to this hazardous chemical.
"Fenceline Communities": The EPA has acknowledged the need to fully consider the cumulative impacts on these "fenceline communities," which are often already overburdened by multiple pollutants and environmental stressors. toxicdocs.org This recognition underscores the importance of incorporating environmental justice considerations into regulatory decisions and risk evaluations.
Recent Incidents: The 2023 train derailment in East Palestine, Ohio, which involved the release of this compound, brought national attention to the dangers posed by this chemical and the long-term impacts on affected communities. uwindsor.catoxicdocs.org Such incidents underscore the vulnerability of these communities and the critical need for robust regulatory oversight and emergency preparedness.
Future Directions in Vinyl Chloride Research
Advancements in Toxicological Modeling and Risk Assessment
Significant progress is being made in the toxicological modeling and risk assessment of vinyl chloride, moving towards more precise and predictive methods. Physiologically Based Pharmacokinetic (PBPK) models are increasingly utilized to simulate chemical exposures during acute incidents and to refine human risk estimates, showing that PBPK modeling can provide insights into potential blood levels of this compound following an incident. cdc.govmdpi.com These models help in understanding how this compound is absorbed, distributed, metabolized, and excreted in the body, which is crucial for accurate dose-response assessments. cdc.gov For instance, PBPK models have indicated that risk estimates in occupational exposure ranges are significantly lower compared to those derived from external dose calculations without PBPK modeling. cdc.gov
Furthermore, comprehensive modeling efforts, such as the CalTOX model, are employed to assess multimedia transport and transformation of this compound, alongside exposure scenario modeling. ca.gov These models aim to quantify and reduce uncertainty in multi-media, multiple-pathway exposure assessments by determining intermedia transfer factors (ITFs) that define concentration relationships between exposure media and environmental sources. ca.gov
Development of Novel and Enhanced Remediation Technologies
The remediation of this compound contamination in environmental matrices like soil and groundwater is a critical area of ongoing research and technological development. Several advanced techniques are being refined and deployed:
In Situ Chemical Oxidation (ISCO): This method involves injecting strong oxidizing agents directly into contaminated soil or groundwater to degrade pollutants. carusllc.com this compound is amenable to oxidation by predominant ISCO technologies, including permanganate (B83412), persulfate, peroxide, and ozone, though activation of persulfate may be required to enhance kinetics. carusllc.com
In Situ Chemical Reduction (ISCR): This approach utilizes chemical reductants, such as zero-valent iron (ZVI), to promote the degradation of this compound in groundwater. regenesis.com A notable advantage of ISCR, particularly with colloidal ZVI technologies, is its potential to bypass the formation of this compound during the reductive dechlorination of precursor compounds like tetrachloroethylene (B127269) (PCE) and trichloroethene (TCE), directly reducing them to less harmful products like ethene or ethane (B1197151). regenesis.com
Bioremediation: Both aerobic and anaerobic biodegradation pathways are being explored for their effectiveness in breaking down this compound. Aerobic biodegradation can directly oxidize this compound, while anaerobic degradation is possible if appropriate biological communities are present or introduced through bioaugmentation.
Physical Remediation Methods: Techniques such as air sparging and soil vapor extraction (SVE) remain effective due to this compound's high volatility. pitt.edu Thermally enhanced SVE can be employed for faster remediation, especially when this compound is present in low-permeability materials or when rapid cleanup is required. pitt.edu
These technologies aim to reduce or eliminate this compound from contaminated sites, minimizing environmental and health risks.
Research on Greener and Sustainable Synthesis Pathways
Efforts are increasingly focused on developing more environmentally friendly and sustainable methods for this compound production to reduce its carbon footprint and reliance on fossil fuels. The traditional method, involving the oxychlorination of ethylene (B1197577), is energy-intensive and can produce harmful byproducts. netlify.app
Current research directions include:
Bio-based Feedstocks: Scientists are exploring the use of renewable resources, such as bioethanol derived from agricultural products, as starting materials. netlify.appsafeclimber.org Bioethanol can be dehydrated to ethylene, which is then chlorinated through more environmentally benign processes. netlify.app
C1-Based Routes: A promising "methanol-to-vinyl chloride (MTV)" route has been reported, involving the selective oxidative coupling of methyl chloride. acs.orgnih.gov This pathway, enabled by solid catalysts, operates at lower temperatures than traditional pyrolysis and offers significant reductions in climate change impact (up to 237% in a future-oriented green scenario) and cost (up to 38%) compared to ethylene-based processes. acs.orgnih.gov
Sustainable Additives and Recycling: Beyond monomer synthesis, research also extends to the sustainability of polythis compound (PVC) itself. This includes the development of "green" plasticizers, often derived from waste polyethylene (B3416737) terephthalate (B1205515) (PET) and bio-based chemicals, to improve the properties and environmental profile of recycled PVC. mdpi.com The broader aim is to establish integrated processes that minimize water and air pollutants and reduce energy and water inputs throughout the PVC lifecycle. pvc.orggoogle.com
These advancements contribute to a more sustainable chemical industry by reducing waste, energy consumption, and the use of hazardous chemicals.
Long-term Health Surveillance and Epidemiological Studies
Long-term health surveillance and epidemiological studies remain crucial for understanding the full spectrum of health effects associated with this compound exposure, particularly given the long latency period for some cancers. cwa-union.orgrisestjames.org These studies primarily focus on cohorts of workers exposed during this compound and PVC production. cdc.govnih.gov
Key findings and ongoing areas of investigation include:
Cancer Risks: Consistent evidence from epidemiological studies confirms this compound as a human carcinogen, strongly linked to angiosarcoma of the liver. www.gov.ukcdc.govwho.intsjweh.fi Studies also suggest increased risks for hepatocellular carcinoma, brain tumors, lung tumors, and malignancies of the lymphatic and hematopoietic system. nih.govwww.gov.ukcdc.govwho.intsjweh.fioup.com
Challenges in Research: Many studies face limitations such as a lack of detailed individual exposure data, potentially small cohort sizes for detecting rarer cancers, and the presence of confounding factors like co-exposure to other chemicals or lifestyle factors (e.g., alcohol consumption). cdc.govoup.comsafeworkaustralia.gov.au
Importance of Continued Monitoring: Ongoing medical surveillance programs for exposed workers, emphasizing liver function and other relevant health indicators, are essential for early detection and management of potential health issues. cwa-union.org
Future studies aim to overcome these limitations through improved exposure assessment, larger and more diverse cohorts, and advanced statistical analyses to provide a clearer picture of long-term health outcomes.
Understanding Low-Level Exposure Effects and Synergistic Interactions
A significant challenge in this compound toxicology is understanding the health impacts of low-level exposures and potential synergistic interactions with other chemicals. While high-level occupational exposures have been extensively studied, the effects of ambient or chronic low-level exposure are less clear. risestjames.orgcdc.govcdc.govnih.gov
Research in this area includes:
Low-Level Exposure: Animal studies suggest that even very low levels of this compound in the air can increase the risk of liver and mammary gland cancer. cdc.gov There is also evidence that infants and young children might be more susceptible to this compound-induced cancer than adults. risestjames.orgcdc.gov
Subclinical Effects: Research is needed to investigate subclinical peripheral nerve damage and other subtle effects from low-level exposures. cdc.gov
Metabolic Impacts: Recent studies indicate that chronic low-dose this compound exposure can affect glucose homeostasis, even in the absence of a high-fat diet. biorxiv.org
Synergistic Interactions: The interaction of this compound with other substances is an important area of study. For example, studies have suggested a synergistic effect between this compound exposure and excessive alcohol consumption on the development of hepatocellular carcinoma. safeworkaustralia.gov.au The concept of "multistressors in the exposome" and "multireceptor in One Health" is gaining traction to develop comprehensive frameworks for risk assessment of combined chemical exposures. researchgate.net
Further research is needed to establish clear dose-response relationships for low-level exposures and to understand the complex interplay of this compound with other environmental factors and chemicals.
Research on Microplastic Formation and Environmental Impact from Polythis compound
The environmental impact of polythis compound (PVC), particularly concerning microplastic formation, is a growing area of scientific inquiry. PVC, a widely used plastic, is highly resistant to decomposition, but its degradation in the environment leads to the formation of microplastics. encyclopedia.pubpreprints.orgnih.govresearchgate.net
Key aspects of this research include:
Microplastic Formation and Fate: Environmental factors such as wind, sunlight (UV irradiation), and rain can cause the degradation of PVC, leading to the formation of small, durable microplastic particles. encyclopedia.pubresearchgate.net These microplastics accumulate in various environments, including soils, water bodies, and even the air, becoming part of the food chain. encyclopedia.pubpreprints.orgnih.govresearchgate.netmdpi.com
Release of Harmful Compounds: PVC microplastics are concerning not only due to their physical presence but also because they can release harmful chlorinated compounds and chemical additives (e.g., plasticizers) as they age and degrade. encyclopedia.pubpreprints.orgnih.govmdpi.com These released substances can exert toxic effects, including genotoxicity, and negatively impact ecosystems. encyclopedia.pubpreprints.orgresearchgate.netmdpi.com
Ecological Impact: PVC microplastics have been shown to affect soil ecosystems by reducing the activity of enzymes like catalase, polyphenol oxidase, and urease, and by altering physicochemical indicators such as total organic carbon, total nitrogen, and pH value. encyclopedia.pubpreprints.orgresearchgate.net
Research Methodologies: To facilitate thorough exposure studies, research is also focused on developing efficient protocols for producing and fractionating PVC microplastics in laboratory settings, often employing methods like cryogenic grinding and wet-sieving to obtain desired particle sizes. nih.govresearchgate.net
Understanding the mechanisms of PVC degradation and the subsequent environmental and biological impacts of its microplastics is crucial for developing strategies to mitigate this pervasive form of pollution.
Q & A
Q. What statistical methods are recommended for evaluating goodness-of-fit in this compound datasets?
- Methodological Answer : The Inverse Tsallis-Logistic (ITL) distribution has been applied to model this compound datasets. Researchers should use goodness-of-fit tests (e.g., Kolmogorov-Smirnov, Anderson-Darling) to validate distributional assumptions. Table 1 from Statistics, Optimization and Information Computing (2024) provides empirical values for comparing observed vs. predicted data, with hyperparameters optimized via maximum likelihood estimation .
Q. How can researchers ensure comprehensive literature reviews for this compound toxicity assessments?
- Methodological Answer : ATSDR recommends searching databases like PubMed, TOXCENTER, and NTRL using chemical identifiers (CAS 75-01-4, synonyms like chloroethylene) and MeSH terms. Non-English studies should be translated if critical for hazard identification. Peer review by three independent experts is required for non-peer-reviewed studies to mitigate bias .
Advanced Research Questions
Q. How should non-monotonic dose-response relationships in this compound studies be analyzed?
- Methodological Answer : Non-monotonic responses (e.g., hormetic effects) require upgrading confidence levels if prior mechanistic knowledge supports such patterns. For example, ATSDR guidelines suggest evaluating cross-study consistency and using Bayesian models to integrate in vitro and in vivo data. This approach addresses paradoxical outcomes, such as low-dose stimulation and high-dose inhibition .
Q. What strategies mitigate data suppression or misrepresentation in industry-funded this compound research?
- Methodological Answer : Independent validation of potency estimates (e.g., cancer slope factors) is critical. Sass et al. (2005) highlight cases where industry influence led to underestimating hepatic angiosarcoma risks. Researchers should cross-reference EPA/IARC assessments with primary data and apply sensitivity analyses to detect bias in dose-response models .
Q. How can gas chromatography with flame ionization detection (GC-FID) optimize this compound emission measurements?
- Methodological Answer : GC-FID protocols (e.g., heated sampling valves, Tedlar bags) achieve detection limits of 0.2 ppm. Calibration with nitrogen/air standards ensures linearity (0.5–1000 ng range). Interfering compounds (e.g., acetaldehyde) require secondary columns (e.g., DB-624) for resolution. Reporting must include recovery rates (90–99%) and chromatographic conditions .
Q. What criteria upgrade confidence levels in conflicting epidemiological data on this compound’s carcinogenicity?
- Methodological Answer : ATSDR’s evidence grading system upgrades confidence for monotonic dose-response gradients or high cross-study consistency (e.g., liver cancer across cohort and case-control studies). Downgrading occurs only for unexplained inconsistencies, such as divergent effect magnitudes in occupational vs. environmental cohorts .
Q. How do QSPR (Quantitative Structure-Property Relationship) models enhance this compound property prediction?
- Methodological Answer : Neural networks and quantum chemical calculations predict physicochemical properties (e.g., Henry’s law constant, biodegradation rates) using molecular descriptors. CC-DPS databases validate these models against experimental data, reducing reliance on costly in vitro testing .
Q. What peer review mechanisms ensure reliability in this compound toxicokinetic studies?
- Methodological Answer : ATSDR mandates three independent experts to assess methodology (e.g., pharmacokinetic modeling, biomarker validity). Conflicts of interest are screened via disclosure of industry affiliations. Studies with inadequate exposure quantification (e.g., self-reported data) are excluded .
Q. How should researchers address variability in this compound’s immunotoxicity across species?
- Methodological Answer : Species-specific differences (e.g., murine vs. primate immune responses) require allometric scaling and PBPK (physiologically based pharmacokinetic) modeling. Cross-validation with human biomonitoring data (e.g., urinary thiodiglycolic acid) improves extrapolation accuracy .
Data Analysis and Validation Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
